1,5-Diazidopentane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5-diazidopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N6/c6-10-8-4-2-1-3-5-9-11-7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNNZOJHQVDYPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447134 | |
| Record name | Pentane, 1,5-diazido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17607-21-5 | |
| Record name | Pentane, 1,5-diazido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to the Spectroscopic Data of 1,5-Diazidopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 1,5-diazidopentane, a versatile bifunctional linker used in various chemical syntheses, including the construction of complex molecules for drug development and materials science. Due to the limited availability of its comprehensive spectral analysis in publicly accessible databases, this document compiles and presents the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, along with the experimental protocols for its synthesis and characterization.
Spectroscopic Data Presentation
The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, and IR spectroscopy of this compound. This structured presentation allows for easy reference and comparison.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 3.28 | Triplet (t) | 4H | 6.8 | α-CH₂ (2 x -CH₂-N₃) |
| 1.63 | Quintet | 4H | 7.0 | β-CH₂ (2 x -CH₂-CH₂N₃) |
| 1.44 | Quintet | 2H | 3.7 | γ-CH₂ (-CH₂-CH₂-CH₂-) |
Table 2: ¹³C NMR Spectroscopic Data for this compound (126 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 51.3 | α-C (-CH₂-N₃) |
| 28.6 | β-C (-CH₂-CH₂N₃) |
| 23.3 | γ-C (-CH₂-CH₂-CH₂-) |
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2938 | Strong | C-H stretch (asymmetric) |
| 2865 | Strong | C-H stretch (symmetric) |
| 2095 | Very Strong | N₃ stretch (asymmetric) |
| 1256 | Strong | N₃ stretch (symmetric) |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the subsequent acquisition of its spectroscopic data.
Synthesis of this compound
This compound can be synthesized from 1,5-dibromopentane via a nucleophilic substitution reaction with sodium azide.
Materials:
-
1,5-Dibromopentane
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1,5-dibromopentane (1.0 equivalent) in dimethylformamide, add sodium azide (2.5 equivalents).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless oil.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.
-
The sample was dissolved in deuterated chloroform (CDCl₃).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Infrared (IR) Spectroscopy:
-
IR spectra were recorded on an FTIR spectrometer.
-
A thin film of the neat compound was placed on a salt plate (NaCl or KBr) for analysis.
-
Frequencies are reported in reciprocal centimeters (cm⁻¹).
Visualizations
The logical workflow for the synthesis and spectroscopic analysis of this compound is illustrated in the following diagram.
Caption: Synthesis and analysis workflow.
An In-depth Technical Guide to the Discovery and History of Diazide Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diazide functionality, characterized by the presence of two azide (-N₃) groups within a single molecule, represents a class of high-energy compounds with a rich and evolving history in organic chemistry. Initially explored for their energetic properties, the unique reactivity of diazides has carved a niche for them as versatile synthons in the preparation of nitrogen-containing heterocycles, vicinal diamines, and as precursors in "click chemistry." This technical guide provides a comprehensive exploration of the discovery and historical development of diazide compounds, detailing the seminal synthetic methodologies, comparative physicochemical data, and key reaction mechanisms that have defined this fascinating area of chemical science.
The Dawn of Azide Chemistry: A Prelude to Diazides
The journey into the world of diazides begins with the foundational work on monoazides. In 1864, the German chemist Peter Griess reported the first synthesis of an organic azide, phenyl azide, by reacting phenyldiazonium with ammonia.[1] This discovery laid the groundwork for the exploration of organic azides. Shortly after, in the 1890s, Theodor Curtius made pivotal contributions by discovering hydrazoic acid (HN₃) and developing the renowned Curtius rearrangement of acyl azides to isocyanates, a reaction that would become a cornerstone of organic synthesis.[1]
The Emergence of Diazide Compounds
The early 20th century witnessed the extension of azide chemistry to the synthesis of molecules bearing two azide groups. These diazide compounds are broadly classified based on the relative positions of the two azide moieties.
Geminal Diazides: Two Azides on a Single Carbon
The first report of a geminal diazide, a compound with two azide groups attached to the same carbon atom, dates back to 1908. Forster and his colleagues successfully synthesized ethyl 2,2-diazidoacetate.[2] Even in this early report, the hazardous and explosive nature of this class of compounds was noted.[2]
A significant precursor to organic geminal diazides was the synthesis of carbonyl diazide (CO(N₃)₂) in 1894 by Curtius and Heidenreich.[3] They described it as a volatile and highly explosive substance.[3]
Vicinal Diazides: Azides on Adjacent Carbons
While the exact first synthesis of a vicinal diazide (two azide groups on adjacent carbon atoms) is not as definitively documented as that of geminal diazides, the fundamental reaction for their preparation—nucleophilic substitution of 1,2-dihaloalkanes with azide salts—was well-established in the early 20th century. The work of Forster and Sidgwick on organic azides paved the way for the synthesis of various azido compounds, including simple vicinal diazides like 1,2-diazidoethane.
Key Synthetic Methodologies: Historical Protocols
The pioneering chemists of the 19th and early 20th centuries laid the experimental foundation for the synthesis of diazide compounds. Below are detailed methodologies for key historical experiments, reconstructed from available literature.
Experimental Protocol 1: Synthesis of Phenyl Azide (Peter Griess, 1864)
This protocol is based on the reaction of a diazonium salt with ammonia, a foundational reaction in azide chemistry.
Materials:
-
Aniline
-
Sodium nitrite
-
Hydrochloric acid
-
Ammonia solution
-
Ice
Procedure:
-
Aniline is diazotized by dissolving it in dilute hydrochloric acid and cooling the solution to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added slowly to the cold aniline solution while stirring. The temperature is maintained below 5 °C to ensure the stability of the diazonium salt.
-
The resulting phenyldiazonium chloride solution is then treated with an excess of a cold aqueous solution of ammonia.
-
The phenyl azide separates as an oily layer, which can be extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is washed with water, dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and the solvent is carefully removed under reduced pressure to yield phenyl azide.
Experimental Protocol 2: Synthesis of Carbonyl Diazide (Theodor Curtius and Heidenreich, 1894)
This synthesis involves the diazotization of carbonyl dihydrazide.[3]
Materials:
-
Carbonyl dihydrazide dihydrochloride
-
Sodium nitrite
-
Water
-
Ice
Procedure:
-
An aqueous solution of carbonyl dihydrazide dihydrochloride is prepared and cooled to a low temperature using an ice bath.[3]
-
Two equivalents of sodium nitrite, dissolved in water, are added slowly to the cold dihydrazide solution.[3]
-
The crystalline carbonyl diazide precipitates from the solution.[3]
-
The product is collected by filtration and handled with extreme caution due to its high volatility and explosive nature upon impact or exposure to bright light.[3]
Synthesis of Carbonyl Diazide
References
Key characteristics of bifunctional azide linkers
An In-depth Technical Guide on the Core Characteristics of Bifunctional Azide Linkers
For Researchers, Scientists, and Drug Development Professionals
Bifunctional linkers are crucial tools in modern chemistry and biology, enabling the covalent linkage of two molecular entities. Among these, bifunctional azide linkers have gained prominence due to the exceptional utility of the azide group in bioorthogonal "click chemistry". This technical guide provides a comprehensive overview of the key characteristics of bifunctional azide linkers, their applications, and detailed experimental protocols for their use.
A bifunctional azide linker is a molecule that possesses two reactive functional groups connected by a spacer arm, where one of the functional groups is an azide (-N₃). These linkers can be classified into two main categories:
-
Homobifunctional Linkers : These possess identical reactive groups at both ends of the spacer.
-
Heterobifunctional Linkers : These feature two different reactive groups, allowing for sequential and specific conjugation of distinct molecules. This is particularly valuable in the synthesis of complex biomolecular structures like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The general architecture of a heterobifunctional azide linker consists of three key components: an azide group for click chemistry, a second orthogonal reactive group, and a spacer arm that influences the overall properties of the conjugate.
Methodological & Application
Application Notes and Protocols for the Use of 1,5-Diazidopentane in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, a concept introduced by K.B. Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example, known for its reliability and stereospecificity in forming 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction's insensitivity to aqueous conditions and a broad pH range (4 to 12) makes it particularly suitable for biological applications.[1]
1,5-Diazidopentane is a versatile, linear, five-carbon linker molecule functionalized with an azide group at both ends. This symmetrical structure allows it to act as a bridge, connecting two alkyne-containing molecules through click chemistry. Its flexibility and defined length make it a valuable tool in various research and development areas, particularly in the synthesis of complex molecular architectures like Proteolysis-Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3] The linker connecting the POI-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, and this compound represents a straightforward and efficient choice for this purpose.
Application: Synthesis of a PROTAC using a C5-Azide Linker
This protocol details the synthesis of a model PROTAC using a C5-azide linker, exemplified by the conjugation of an alkyne-functionalized protein of interest (POI) ligand to an E3 ligase ligand precursor. This method leverages the efficiency and specificity of the CuAAC reaction.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized ligand for a target protein with a commercially available C5-diazide linker, such as this compound, which has been pre-conjugated to an E3 ligase ligand (e.g., thalidomide). For the purpose of this protocol, we will refer to this construct as "E3-ligase-linker-azide".
Materials:
-
Alkyne-functionalized target protein ligand
-
This compound (or a pre-formed E3-ligase-linker-azide conjugate)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a stabilizing ligand
-
Dimethylformamide (DMF)
-
Water (deionized or distilled)
-
Saturated aqueous solution of NH₄Cl
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, dichloromethane)
Procedure:
-
Preparation of Reactants:
-
In a clean, dry round-bottom flask, dissolve the alkyne-functionalized target protein ligand (1.0 equivalent) in a suitable solvent mixture such as DMF/water (4:1 v/v).[4]
-
Add the E3-ligase-linker-azide (using a C5 linker like this compound; 1.1 equivalents) to the solution and stir until completely dissolved.[4]
-
-
Catalyst Preparation:
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.[4]
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.[4]
-
For reactions with sensitive biomolecules, pre-mixing CuSO₄ with a stabilizing ligand like THPTA (in a 1:2 molar ratio) is recommended to improve biocompatibility and reaction efficiency.[5]
-
-
Click Reaction:
-
To the stirring solution of reactants, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution (or the pre-formed Cu(I)-ligand complex).[4]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.[4]
-
-
Workup and Extraction:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.[4]
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude product using an appropriate chromatographic method, such as flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
-
Characterize the final PROTAC molecule using techniques like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
-
Data Presentation
The following table summarizes hypothetical characterization and activity data for a newly synthesized PROTAC using a C5-azide linker.
| Parameter | Result | Method |
| Purity | >98% | Analytical HPLC |
| Molecular Weight | Confirmed | LC-MS |
| Structure | Confirmed | ¹H and ¹³C NMR |
| Binding Affinity (Target Protein) | Kd = 50 nM | Isothermal Titration Calorimetry (ITC) |
| Binding Affinity (E3 Ligase) | Kd = 200 nM | Surface Plasmon Resonance (SPR) |
| Protein Degradation (DC₅₀) | 100 nM | Western Blot / In-Cell ELISA |
| Cell Viability (IC₅₀) | 150 nM | MTT / CellTiter-Glo Assay |
Visualizations
Experimental Workflow
Caption: General workflow for PROTAC synthesis using click chemistry.[4]
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: Signaling pathway of PROTAC-mediated protein degradation.[3][4]
References
Application Notes and Protocols for 1,5-Diazidopentane as a Homobifunctional Crosslinker
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Diazidopentane is a versatile homobifunctional crosslinking agent featuring two terminal azide groups. This symmetrical structure allows for the covalent linkage of two molecules that have been functionalized with alkyne groups, primarily through the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" reaction. The pentane spacer provides a moderate and flexible linkage distance between the conjugated molecules.
This document provides detailed application notes and protocols for the use of this compound in bioconjugation, with a focus on protein-protein interaction studies and the development of drug delivery systems.
Principle of the Method
The core application of this compound revolves around the CuAAC reaction, a cornerstone of click chemistry. This reaction forms a stable triazole linkage between an azide and a terminal alkyne. The reaction is highly specific, proceeds under mild, aqueous conditions, and is generally high-yielding, making it ideal for biological applications.[1]
The overall workflow for using this compound as a crosslinker typically involves two main stages:
-
Functionalization of Target Molecules: The molecules to be crosslinked (e.g., proteins, peptides, drug molecules) must first be modified to contain alkyne functional groups.
-
Crosslinking with this compound: The alkyne-modified molecules are then reacted with this compound in the presence of a copper(I) catalyst to form the crosslinked conjugate.
Key Reagents and Their Properties
A summary of the key reagents and their relevant properties for using this compound as a crosslinker is provided in the table below.
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Key Properties | Supplier Example |
| This compound | C₅H₁₀N₆ | 154.18 | Homobifunctional, azide-reactive crosslinker. | BroadPharm[2] |
| Copper(II) Sulfate (CuSO₄) | CuSO₄ | 159.61 | Source of copper catalyst. | Sigma-Aldrich |
| Sodium Ascorbate | C₆H₇NaO₆ | 198.11 | Reducing agent to maintain copper in the Cu(I) state. | Thermo Fisher Scientific |
| THPTA Ligand | C₂₇H₄₂N₁₀O₆ | 630.7 | Water-soluble ligand that stabilizes the Cu(I) catalyst and protects biomolecules. | Click Chemistry Tools |
| Alkyne-NHS Ester | Varies | Varies | Reagent for introducing alkyne groups onto proteins via reaction with primary amines. | BroadPharm |
Experimental Protocols
Protocol 1: General Procedure for Crosslinking Two Alkyne-Modified Proteins
This protocol describes a general method for crosslinking two distinct protein populations that have been individually functionalized with terminal alkyne groups.
1. Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. Note: Prepare this solution fresh for each experiment.
-
THPTA Ligand: Prepare a 100 mM stock solution in deionized water.
-
Alkyne-Modified Proteins (Protein-A-Alkyne and Protein-B-Alkyne): Prepare solutions of each protein at a concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
2. Reaction Setup:
-
In a microcentrifuge tube, combine equimolar amounts of Protein-A-Alkyne and Protein-B-Alkyne.
-
Add the this compound stock solution to achieve a final concentration that is in 10- to 50-fold molar excess over the total protein concentration.
-
Prepare the catalyst premix in a separate tube by combining the CuSO₄ and THPTA ligand stock solutions in a 1:5 molar ratio.
-
Add the catalyst premix to the protein solution to a final CuSO₄ concentration of 0.1-1 mM.
3. Reaction Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).
4. Quenching and Purification:
-
Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper catalyst.
-
Remove excess crosslinker and other reagents by dialysis, size-exclusion chromatography, or affinity purification if one of the proteins is tagged.
5. Analysis:
-
Analyze the crosslinking efficiency by SDS-PAGE. The formation of a higher molecular weight band corresponding to the Protein-A-Protein-B conjugate indicates a successful reaction.
-
For more detailed analysis, the crosslinked product can be subjected to mass spectrometry to identify the crosslinked peptides.
Protocol 2: Optimization of Crosslinker Concentration
To minimize non-specific crosslinking and artifacts, it is crucial to determine the optimal concentration of this compound.
-
Set up a series of parallel reactions as described in Protocol 1.
-
Keep the concentrations of the alkyne-modified proteins and the catalyst system constant.
-
Vary the final concentration of this compound over a range (e.g., from 1:1 to 100:1 molar ratio of crosslinker to total protein).
-
After the incubation period, analyze the results by SDS-PAGE.
-
The optimal concentration is the lowest concentration that gives a satisfactory yield of the desired crosslinked product with minimal formation of higher-order aggregates or intramolecularly crosslinked species.[3]
Data Presentation
The efficiency of the crosslinking reaction can be quantified and should be presented in a clear, tabular format for comparison.
Table 1: Optimization of this compound Concentration for Protein Crosslinking
| Molar Ratio (this compound : Protein) | Crosslinking Yield (%) | Observations |
| 1:1 | 5 | Faint high molecular weight band observed. |
| 10:1 | 35 | Clear formation of the desired crosslinked product. |
| 25:1 | 60 | Increased yield of the crosslinked product. |
| 50:1 | 65 | Marginal increase in yield compared to 25:1, with some evidence of higher-order aggregates. |
| 100:1 | 62 | No significant improvement in yield, increased smearing and aggregation. |
Note: The data presented are illustrative and the optimal conditions will vary depending on the specific proteins and reaction conditions.
Table 2: Typical Kinetic Parameters for CuAAC Reactions
| Reaction Type | Catalyst | Alkyne Type | Regioselectivity | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |
| CuAAC | Copper(I) | Terminal | 1,4-disubstituted triazole | ~1 - 10⁴ | Very fast, can be ligand-accelerated. Potential cytotoxicity due to the copper catalyst. |
| SPAAC | None | Cyclooctynes (strained) | Mixture, depends on cyclooctyne | Highly variable (e.g., BCN: ~0.14, DIBAC: 1.9) | Catalyst-free, ideal for in vivo applications. Rate is dependent on the strain of the cyclooctyne. |
| RuAAC | Ruthenium(II) | Terminal and Internal | 1,5-disubstituted triazole | Varies | Complements CuAAC by providing the 1,5-regioisomer. |
This table provides a general comparison of azide-alkyne cycloaddition kinetics.[4]
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
General Workflow for Protein Crosslinking using this compound
Caption: Experimental workflow for protein crosslinking.
Application in Proteomics: Identifying Protein-Protein Interactions
A key application of this compound is in the field of proteomics to identify protein-protein interactions (PPIs) within a complex mixture.[5] The workflow involves crosslinking interacting proteins, followed by enzymatic digestion and mass spectrometry analysis to identify the crosslinked peptides, which provides information about the interacting partners and their proximity.
Caption: Proteomics workflow for PPI identification.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 17607-21-5 | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Protein-Protein Interaction Detection: Methods and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility.[1][2][3] This powerful ligation reaction forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne, a transformation that has found widespread application in drug discovery, bioconjugation, materials science, and diagnostics.[3][4] Its modular nature and the bioorthogonality of the azide and alkyne functional groups make it an invaluable tool for conjugating diverse molecular entities, from small molecules to large biomolecules like proteins and nucleic acids.[5][6][7]
This document provides detailed protocols and application notes for performing CuAAC reactions, with a focus on applications relevant to drug development and bioconjugation.
Reaction Principle and Mechanism
The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species. The catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[5][8] Alternatively, a copper(I) salt like copper(I) iodide (CuI) can be used directly.[5][9] The addition of a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial to protect the Cu(I) catalytic species from oxidation and disproportionation, thereby enhancing reaction rates and yields.[10][11]
The generally accepted mechanism proceeds through the formation of a copper(I)-acetylide intermediate, which then coordinates with the azide. A subsequent intramolecular cyclization and protonolysis yield the 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst.
Quantitative Data Summary
The efficiency of the CuAAC reaction is influenced by several factors, including the choice of catalyst, ligand, solvent, and temperature. The following tables summarize typical reaction conditions and performance metrics.
| Parameter | Typical Range/Value | Notes |
| Catalyst Loading (Cu) | 1-10 mol% | Lower loadings (e.g., 1 mol%) are often sufficient, especially with stabilizing ligands.[12] |
| Ligand to Copper Ratio | 1:1 to 5:1 | A slight excess of ligand can be beneficial for stabilizing the Cu(I) catalyst. |
| Reducing Agent | 1-5 equivalents | Sodium ascorbate is the most common reducing agent. |
| Reaction Time | 1-24 hours | Reactions are often complete within 1-4 hours at room temperature.[8] |
| Temperature | Room Temperature to 80°C | Most reactions proceed efficiently at room temperature. Elevated temperatures can be used to accelerate slow reactions.[9] |
| pH Range | 4-12 | The reaction is tolerant to a wide pH range, making it suitable for bioconjugation in physiological buffers.[13] |
| Yields | >90% (often quantitative) | CuAAC reactions are known for their high to quantitative yields.[13][14] |
Table 1: General Reaction Parameters for CuAAC.
| Copper Source | Reducing Agent | Ligand | Typical Application |
| CuSO₄ | Sodium Ascorbate | THPTA | Aqueous bioconjugations |
| CuI | None (direct use of Cu(I)) | TBTA | Organic synthesis, library synthesis |
| [Cu(CH₃CN)₄]PF₆ | None (direct use of Cu(I)) | TBTA | Organic synthesis under aerobic conditions |
| Copper wire/nanoparticles | In situ oxidation | None (heterogeneous) | Greener synthesis, simplified purification |
Table 2: Common Copper Catalyst Systems for CuAAC.
Experimental Protocols
The following are generalized protocols for performing CuAAC reactions. Researchers should optimize these protocols based on their specific substrates and experimental goals.
Protocol 1: General Procedure for CuAAC in Solution
This protocol is suitable for small molecule synthesis and the conjugation of robust biomolecules.
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., DMF, DMSO, t-BuOH/H₂O mixture)
-
Nitrogen or Argon source (optional, for oxygen-sensitive reactions)
Procedure:
-
Dissolve the azide (1.0 equiv.) and alkyne (1.0-1.2 equiv.) in the chosen solvent.
-
In a separate vial, prepare a stock solution of the copper catalyst and ligand. For example, dissolve CuSO₄·5H₂O (0.01-0.1 equiv.) and TBTA/THPTA (0.01-0.1 equiv.) in the reaction solvent.
-
Add the copper/ligand solution to the azide/alkyne mixture.
-
Prepare a fresh stock solution of sodium ascorbate (1-5 equiv.) in water or the reaction solvent.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.
-
Stir the reaction at room temperature or the desired temperature. Monitor the reaction progress by TLC, LC-MS, or another appropriate analytical technique.
-
Upon completion, the reaction can be worked up by quenching with an EDTA solution to chelate the copper, followed by extraction and purification (e.g., column chromatography).
Protocol 2: Bioconjugation of an Azide-Modified Drug to an Alkyne-Modified Antibody
This protocol is a representative example for creating antibody-drug conjugates (ADCs).[5]
Materials:
-
Alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-modified drug, dissolved in a water-miscible organic solvent (e.g., DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
EDTA solution for quenching (e.g., 10 mM in buffer)
Procedure:
-
In a microcentrifuge tube, dilute the alkyne-modified antibody to the desired concentration in the reaction buffer.
-
Add the azide-modified drug solution. The final concentration of the organic solvent should typically be kept below 10% to maintain protein stability.
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions.
-
Add the copper/THPTA mixture to the antibody/drug solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction (e.g., on a rotator) at room temperature for 1-4 hours.
-
Quench the reaction by adding an excess of EDTA solution.
-
Purify the resulting antibody-drug conjugate using a suitable method such as size exclusion chromatography (SEC) or dialysis to remove unreacted drug, catalyst, and other small molecules.
Key Considerations and Troubleshooting
-
Oxygen Sensitivity: While ligands like TBTA and THPTA protect the Cu(I) catalyst, highly oxygen-sensitive reactions may benefit from degassing the solvents and running the reaction under an inert atmosphere (N₂ or Ar).
-
Purity of Reagents: The purity of the azide and alkyne starting materials is crucial for achieving high yields.
-
Biomolecule Stability: When working with biomolecules, it is important to use biocompatible ligands (e.g., THPTA) and maintain appropriate pH and temperature to prevent denaturation. Copper ions can damage DNA, but the use of stabilizing ligands mitigates this issue.[6]
-
Side Reactions: Alkynes can sometimes undergo side reactions. Using the azide as the limiting reagent can sometimes lead to cleaner reaction profiles.[7]
-
Catalyst Removal: Residual copper can be cytotoxic or interfere with downstream applications. Thorough purification by chelation (EDTA), dialysis, or chromatography is essential.
By following these guidelines and protocols, researchers can effectively leverage the power of CuAAC for a wide range of applications in drug development and beyond, enabling the efficient and specific construction of complex molecular architectures.
References
- 1. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. echemi.com [echemi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed CuAAC/intramolecular C–H arylation sequence: Synthesis of annulated 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click Chemistry [organic-chemistry.org]
- 14. Azide–Alkyne Click Conjugation on Quantum Dots by Selective Copper Coordination - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 1,5-Diazidopentane in Surface Modification: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, the precise functionalization of surfaces is a cornerstone of innovation. 1,5-Diazidopentane has emerged as a valuable short-chain crosslinking agent for surface modification, enabling the covalent immobilization of a wide array of molecules. Its two terminal azide groups offer versatile anchor points for "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), providing a highly efficient and specific method for attaching biomolecules, polymers, and other functionalities to various substrates.
This document provides detailed application notes and protocols for utilizing this compound in surface modification. The methodologies described are foundational and may require optimization for specific substrates and molecules.
Application Notes
This compound serves as a homobifunctional crosslinker, where both ends of the molecule possess the same reactive group (azide). This structure is particularly useful for creating a surface densely functionalized with azide groups, which can then be used to immobilize alkyne-modified molecules. The short pentane chain provides a concise and rigid spacer, which can be advantageous in applications requiring precise control over the distance between the surface and the immobilized molecule.
Key applications include:
-
Biomolecule Immobilization: Covalently attaching proteins, peptides, nucleic acids, and carbohydrates to surfaces for applications in biosensors, microarrays, and biocompatible coatings.[1][2]
-
Polymer Grafting: Modifying surfaces with polymers to alter properties such as hydrophilicity, biocompatibility, and anti-fouling characteristics.[3]
-
Nanoparticle Functionalization: Attaching targeting ligands, imaging agents, or therapeutic molecules to the surface of nanoparticles for applications in drug delivery and diagnostics.[1]
-
Creation of Bio-orthogonal Surfaces: Preparing surfaces that can specifically capture molecules from complex biological mixtures.[4]
The primary reaction mechanism involves the 1,3-dipolar cycloaddition of the azide groups with terminal alkynes, forming a stable triazole linkage.[5] This reaction is highly specific, proceeds with high yield, and is tolerant of a wide range of functional groups and reaction conditions, making it a cornerstone of "click chemistry."[4]
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from surface modification experiments using azide-alkyne click chemistry. These values are illustrative and will vary depending on the substrate, the specific molecules involved, and the reaction conditions.
| Parameter | Typical Value Range | Technique(s) for Measurement |
| Surface Contact Angle (after azide functionalization) | 70° - 90° | Contact Angle Goniometry |
| Surface Contact Angle (after alkyne immobilization) | Varies (depends on immobilized molecule) | Contact Angle Goniometry |
| Azide Surface Coverage | 1 - 5 x 1014 molecules/cm² | X-ray Photoelectron Spectroscopy (XPS) |
| Immobilized Molecule Density | 0.5 - 3 x 1014 molecules/cm² | XPS, Fluorescence Microscopy |
| Layer Thickness (after azide functionalization) | 5 - 10 Å | Ellipsometry |
| Layer Thickness (after alkyne immobilization) | 10 - 50 Å (biomolecule dependent) | Ellipsometry |
Experimental Protocols
Protocol 1: Preparation of Azide-Functionalized Surfaces using this compound
This protocol describes the functionalization of a hydroxylated surface (e.g., silicon dioxide, glass) with this compound via a silanization and subsequent nucleophilic substitution.
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
(3-Bromopropyl)trichlorosilane
-
Anhydrous toluene
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized (DI) water
-
Acetone, Isopropanol (ACS grade)
-
Nitrogen gas
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Sonicate substrates in acetone and isopropanol for 15 minutes each.
-
Dry the substrates under a stream of nitrogen.
-
Immerse the cleaned substrates in piranha solution for 30 minutes to create a hydroxylated surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).
-
Rinse extensively with DI water and dry under a stream of nitrogen.
-
-
Silanization with (3-Bromopropyl)trichlorosilane:
-
In a glovebox or under an inert atmosphere, prepare a 1% (v/v) solution of (3-bromopropyl)trichlorosilane in anhydrous toluene.
-
Immerse the hydroxylated substrates in the silane solution for 1 hour at room temperature.
-
Rinse the substrates with anhydrous toluene and then sonicate in toluene for 5 minutes to remove non-covalently bound silane.
-
Dry the substrates under a stream of nitrogen.
-
-
Azide Functionalization:
-
Prepare a solution of this compound (or sodium azide as an alternative) in DMF (e.g., 0.1 M).
-
Immerse the bromo-functionalized substrates in the azide solution.
-
Heat the reaction to 70°C and stir for 24 hours.[2]
-
Allow the substrates to cool to room temperature.
-
Rinse the substrates with DMF, followed by DI water, and finally ethanol.
-
Dry the azide-functionalized substrates under a stream of nitrogen and store in a desiccator.
-
Protocol 2: Immobilization of Alkyne-Modified Molecules via CuAAC
This protocol details the "clicking" of an alkyne-containing molecule onto the prepared azide-functionalized surface.
Materials:
-
Azide-functionalized substrate (from Protocol 1)
-
Alkyne-modified molecule of interest (e.g., protein, peptide, DNA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional, but recommended)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
DI water
-
Nitrogen gas
Procedure:
-
Preparation of Reaction Solutions:
-
Prepare a stock solution of the alkyne-modified molecule in a suitable buffer (e.g., 1 mg/mL in PBS).
-
Prepare a 100 mM stock solution of CuSO₄ in DI water.
-
Freshly prepare a 500 mM stock solution of sodium ascorbate in DI water.
-
If using, prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Click Reaction:
-
Place the azide-functionalized substrate in a reaction vessel.
-
Add the solution of the alkyne-modified molecule to cover the surface.
-
To the reaction mixture, add CuSO₄ to a final concentration of 1 mM.
-
If using TBTA, add it to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Gently agitate the reaction vessel for 1-4 hours at room temperature.
-
-
Washing and Drying:
-
Remove the substrate from the reaction solution.
-
Rinse the substrate thoroughly with the reaction buffer to remove unreacted molecules and copper catalyst.
-
Rinse with DI water.
-
Dry the functionalized surface under a stream of nitrogen.
-
Visualizations
Caption: Workflow for preparing azide-functionalized surfaces.
Caption: Workflow for immobilizing alkyne-modified molecules.
Caption: Chemical transformation pathway on the surface.
References
- 1. Revisiting 30 years of biofunctionalization and surface chemistry of inorganic nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simple Surface Modification of Poly(dimethylsiloxane) via Surface Segregating Smart Polymers for Biomicrofluidics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Labeling of Oligonucleotides with 1,5-Diazidopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutics. The introduction of specific labels and linkers enables a wide array of applications, from fluorescent imaging to the creation of complex bioconjugates. "Click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method for oligonucleotide modification.[1][2][3] This application note provides a detailed protocol for the labeling of alkyne-modified oligonucleotides with 1,5-diazidopentane, a versatile bifunctional linker.
This compound serves as a valuable tool for introducing a terminal azide group onto an oligonucleotide. This linker allows for the subsequent attachment of other molecules via a second click reaction, enabling the construction of sophisticated oligonucleotide conjugates. The protocol described herein is based on the well-established CuAAC reaction, which forms a stable triazole linkage between an alkyne and an azide.[1][4]
Principle of the Method
The labeling strategy involves a two-step conceptual process. First, an oligonucleotide is synthesized with a terminal alkyne modification. This is typically achieved by incorporating a phosphoramidite building block bearing an alkyne group during solid-phase synthesis.[5] Second, the alkyne-modified oligonucleotide is reacted with this compound in the presence of a copper(I) catalyst. One of the azide groups of this compound reacts with the alkyne on the oligonucleotide, forming a stable triazole linkage and leaving the second azide group available for further functionalization.
Experimental Workflow
The overall experimental workflow for the labeling of an alkyne-modified oligonucleotide with this compound is depicted below.
Caption: Workflow for labeling oligonucleotides with this compound.
Materials and Methods
Materials
-
Alkyne-modified oligonucleotide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-buffered saline (TBS) or phosphate-buffered saline (PBS)
-
Nuclease-free water
-
DMSO (optional, for dissolving reagents)
-
Ammonium acetate or sodium perchlorate
-
Ethanol or acetone for precipitation
-
Purification columns (e.g., desalting or HPLC)
Experimental Protocol
This protocol is adapted from established CuAAC procedures for oligonucleotide conjugation.[6][7] Optimization may be required depending on the specific oligonucleotide sequence and desired purity.
1. Reagent Preparation:
-
Alkyne-Modified Oligonucleotide: Dissolve the lyophilized alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 100-500 µM.
-
This compound: Prepare a 10-50 mM stock solution in nuclease-free water or DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 10 mM stock solution in nuclease-free water.
-
Sodium Ascorbate: Prepare a fresh 50 mM stock solution in nuclease-free water immediately before use. Ascorbic acid solutions are prone to oxidation.[6]
2. Labeling Reaction:
-
In a microcentrifuge tube, combine the following reagents in the order listed:
-
Alkyne-modified oligonucleotide (to a final concentration of 10-100 µM)
-
This compound (5-20 equivalents relative to the oligonucleotide)
-
Reaction buffer (e.g., PBS or TBS)
-
Nuclease-free water to the final reaction volume
-
-
Vortex the mixture gently.
-
Add sodium ascorbate to a final concentration of 2.5-5 mM.
-
Add CuSO₄ to a final concentration of 0.5-1 mM.
-
Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours. For more complex oligonucleotides or lower concentrations, the reaction time may be extended.
3. Purification of the Labeled Oligonucleotide:
-
Following incubation, the labeled oligonucleotide can be purified to remove excess this compound and reaction components. Common methods include:
-
Ethanol or Acetone Precipitation: Add a salt solution (e.g., 0.3 M ammonium acetate or 2 M lithium perchlorate) followed by cold ethanol or acetone to precipitate the oligonucleotide.[6] Centrifuge to pellet the oligonucleotide, wash with cold ethanol or acetone, and resuspend in nuclease-free water.
-
Size-Exclusion Chromatography: Use a desalting column to separate the labeled oligonucleotide from smaller molecules.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase or ion-exchange HPLC can be used for high-purity preparations.
-
4. Characterization of the Labeled Oligonucleotide:
-
The success of the labeling reaction can be confirmed by various analytical techniques:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the expected mass increase corresponding to the addition of the this compound linker.
-
Gel Electrophoresis (PAGE): A mobility shift may be observed for the labeled oligonucleotide compared to the unlabeled starting material.
-
Quantitative Data Summary
The efficiency of CuAAC reactions for oligonucleotide labeling is typically high. The following table provides expected ranges for key quantitative parameters. Note that these are generalized values, and actual results may vary depending on the specific oligonucleotide and reaction conditions.
| Parameter | Typical Range | Method of Determination |
| Labeling Efficiency | > 90% | HPLC, Mass Spectrometry |
| Isolated Yield | 60-95% | UV-Vis Spectroscopy |
| Purity | > 95% (post-HPLC) | HPLC, Capillary Electrophoresis |
Data are based on typical CuAAC reaction efficiencies reported in the literature for various azide-alkyne conjugations on oligonucleotides.
Signaling Pathway and Logical Relationships
The chemical transformation at the core of this protocol is the CuAAC reaction. The following diagram illustrates the key components and their roles in the catalytic cycle.
Caption: Simplified catalytic cycle of the CuAAC reaction.
Conclusion
The protocol detailed in this application note provides a robust method for the labeling of alkyne-modified oligonucleotides with the bifunctional linker this compound. This approach leverages the efficiency and specificity of CuAAC chemistry to produce azide-functionalized oligonucleotides that can be used in a wide range of downstream applications, including the development of novel therapeutic and diagnostic agents. Proper purification and characterization are essential to ensure the quality and functionality of the final product.
References
- 1. Synthesis of stable azide and alkyne functionalized phosphoramidite nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. genelink.com [genelink.com]
- 4. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oligonucleotide functionalization by a novel alkyne-modified nonnucleosidic reagent obtained by versatile building block chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1,5-Diazidopentane and Azide-Based Linkers in Antibody-Drug Conjugate (ADC) Development
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule connecting the antibody and the cytotoxic payload is a critical component that influences the stability, efficacy, and safety of the ADC. While 1,5-diazidopentane is not extensively documented as a standalone linker in ADC literature, its core structure—a short-chain alkyl diazide—serves as a valuable model for understanding the application of bifunctional azide linkers in ADC development through "click chemistry."
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility.[1][][3] These reactions form a stable triazole ring from an azide and an alkyne, providing a robust connection between the antibody and the drug.[4][5] This document provides detailed application notes and protocols for the use of azide-containing linkers in the synthesis and characterization of ADCs.
Principle of Azide-Alkyne Cycloaddition in ADC Synthesis
The foundation of using azide-based linkers in ADC development lies in the highly selective and high-yield nature of azide-alkyne cycloaddition reactions.[4] This bioorthogonal reaction can be performed under mild conditions, preserving the integrity of the antibody and the cytotoxic drug.[6][7]
There are two primary strategies for incorporating an azide linker into an ADC:
-
Azide on the Linker-Drug Moiety: An alkyne-functionalized antibody is reacted with an azide-containing linker-drug complex.
-
Azide on the Antibody: An azide-functionalized antibody is reacted with an alkyne-containing linker-drug complex.
The choice of strategy often depends on the ease of synthesis and purification of the intermediates.[8]
Experimental Protocols
Protocol 1: Preparation of an Azide-Functionalized Antibody
This protocol describes the introduction of azide functionalities onto a monoclonal antibody, a necessary step for subsequent conjugation with an alkyne-bearing drug-linker.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azido-PEG-NHS ester (or other suitable azide-containing N-hydroxysuccinimide ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 8.0-8.5
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS at pH 7.2-7.4. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.
-
NHS Ester Solution Preparation: Dissolve the Azido-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Activation Reaction: Add a 10-fold molar excess of the Azido-PEG-NHS ester solution to the antibody solution. The final pH of the reaction mixture should be adjusted to 8.0-8.5 to enhance the reactivity of the NHS ester with the lysine residues on the antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted Azido-PEG-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).
-
Characterization: Determine the average number of azide groups incorporated per antibody (azide-to-antibody ratio, AAR) using methods such as MALDI-TOF mass spectrometry or by reacting a known amount of a DBCO-functionalized fluorophore and measuring the fluorescence.
Protocol 2: Conjugation of an Azide-Functionalized Antibody with an Alkyne-Drug using SPAAC
This protocol details the copper-free click chemistry reaction between an azide-modified antibody and a drug molecule functionalized with a strained alkyne (e.g., DBCO).[9][10]
Materials:
-
Azide-functionalized antibody (from Protocol 1)
-
DBCO-linker-drug conjugate
-
Reaction buffer: PBS, pH 7.4
-
Anhydrous DMSO
Procedure:
-
Reagent Preparation: Dissolve the DBCO-linker-drug conjugate in DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 3- to 5-fold molar excess of the DBCO-linker-drug solution to the azide-functionalized antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture for 4-12 hours at 4°C or room temperature with gentle agitation. Reaction progress can be monitored by LC-MS.[9]
-
Purification: Purify the resulting ADC to remove unreacted DBCO-linker-drug and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
Protocol 3: Conjugation of an Alkyne-Functionalized Antibody with an Azide-Drug using CuAAC
This protocol describes the copper-catalyzed click chemistry reaction, which is highly efficient but requires careful control to prevent copper-induced damage to the antibody.[6][11]
Materials:
-
Alkyne-functionalized antibody
-
Azide-linker-drug conjugate
-
Copper(II) sulfate (CuSO4) solution (e.g., 20 mM)
-
Copper-stabilizing ligand solution (e.g., THPTA, 50 mM)
-
Reducing agent solution (e.g., sodium ascorbate, 100 mM, freshly prepared)
-
Reaction buffer: PBS, pH 7.4
Procedure:
-
Reagent Preparation: Prepare stock solutions of the azide-linker-drug, CuSO4, THPTA, and sodium ascorbate.
-
Catalyst Preparation: Prepare the copper(I) catalyst by mixing the CuSO4 solution and the THPTA ligand solution in a 1:5 molar ratio. Allow the mixture to stand for a few minutes.[6]
-
Conjugation Reaction: In a reaction vessel, combine the alkyne-functionalized antibody with a 3- to 5-fold molar excess of the azide-linker-drug.
-
Initiation: Add the pre-mixed copper-ligand solution to the antibody-drug mixture, followed by the addition of the sodium ascorbate solution to initiate the reaction. The final concentration of copper is typically in the range of 50-250 µM.[12]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.
-
Quenching and Purification: Quench the reaction by adding a chelating agent like EDTA to remove the copper catalyst. Purify the ADC using SEC or TFF.
-
Characterization: Analyze the purified ADC for DAR, purity, and aggregation as described in Protocol 2.
Data Presentation
Table 1: Comparison of SPAAC and CuAAC for ADC Synthesis
| Parameter | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Catalyst | None (strain-promoted) | Copper(I) |
| Reaction Rate | Generally slower | Generally faster |
| Biocompatibility | High (no cytotoxic catalyst)[10] | Lower (potential for protein damage by copper ions)[6] |
| Reaction Conditions | Mild (physiological pH and temperature)[9] | Requires reducing agents and ligands[6] |
| Reagent Complexity | Requires synthesis of strained cyclooctynes | Uses simple terminal alkynes |
| Side Reactions | Minimal | Potential for oxidative side reactions[6] |
Table 2: Typical Quantitative Parameters for ADC Characterization
| Parameter | Typical Range | Analytical Method(s) |
| Drug-to-Antibody Ratio (DAR) | 2, 4, or 8 | HIC, LC-MS, UV-Vis Spectroscopy |
| Purity (Monomer Content) | > 95% | Size-Exclusion Chromatography (SEC) |
| Aggregate Content | < 5% | Size-Exclusion Chromatography (SEC) |
| Residual Free Drug | < 1% | Reversed-Phase HPLC (RP-HPLC) |
| In Vitro Stability (Plasma) | > 90% stable after 7 days | LC-MS |
| In Vitro Cytotoxicity (IC50) | Sub-nanomolar to nanomolar | Cell-based assays |
Visualization of Workflows and Pathways
Caption: General workflow for ADC synthesis using azide-alkyne click chemistry.
Caption: Generalized mechanism of action for an antibody-drug conjugate.
References
- 1. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 3. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 8. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. jenabioscience.com [jenabioscience.com]
Application Notes: Synthesis of Novel Polytriazoles Using 1,5-Diazidopentane via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduction
1,5-Diazidopentane is a versatile difunctional monomer that serves as a valuable building block in the synthesis of linear polytriazoles through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is characterized by its high efficiency, quantitative yields, mild reaction conditions, and tolerance to a wide variety of functional groups. The resulting polytriazoles are a class of polymers with a nitrogen-rich backbone, which imparts unique properties such as thermal stability and potential for coordination with metal ions. These materials are of significant interest for applications in advanced materials, drug delivery, and bioconjugation.
This document provides detailed protocols for the synthesis and characterization of polytriazoles using this compound as a key monomer.
Data Presentation
The following tables summarize representative quantitative data for aliphatic polytriazoles synthesized via CuAAC polymerization. While specific data for polymers derived from this compound is not extensively published, the presented data from analogous systems provide a reasonable expectation of the polymer properties.
Table 1: Representative Molecular Weight and Polydispersity Index (PDI) of Aliphatic Polytriazoles
| Diazide Monomer | Diyne Monomer | Catalyst System | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| Diazide 8 | Diyne 9a-e | NMe4OH | Up to 56,000 | 1.62 | [1] |
| Diazides | Diynes | Cu-based Ionic Liquid | Up to 56,100 | - | [2][3] |
| Diazides | Diynes | [Cu(Im¹²)2][CuBr2] | Up to 32,000 | - | [4] |
| Azide/Alkyne Monomers | - | Cu(I) | 35,000 - 85,000 | - | [5] |
Table 2: Representative Thermal Properties of Aliphatic Polytriazoles
| Polymer Type | Glass Transition Temp (Tg) (°C) | Decomposition Temp (Td, 5% weight loss) (°C) | Reference |
| Poly(ester triazole)s | 90 - 100 | > 300 | [5] |
| Aliphatic Polypeptoids | - | > 200 | [6] |
| Aliphatic Polyester Blends | 55 - 60 | - | [7] |
Experimental Protocols
Protocol 1: Synthesis of a Linear Polytriazole from this compound and 1,7-Octadiyne
This protocol details the synthesis of a representative polytriazole via the CuAAC polymerization of this compound and 1,7-octadiyne.
Materials:
-
This compound
-
1,7-Octadiyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
Procedure:
-
Monomer and Ligand Solution: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) and 1,7-octadiyne (1.0 eq) in anhydrous DMF. Add PMDETA (0.1 eq) to the solution and stir.
-
Catalyst Solution: In a separate vial, prepare a catalyst solution by dissolving CuSO₄·5H₂O (0.05 eq) and sodium ascorbate (0.2 eq) in a minimal amount of DMF.
-
Polymerization: Add the catalyst solution to the monomer solution with vigorous stirring. The reaction mixture is stirred at room temperature for 24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Polymer Precipitation and Purification: After 24 hours, dilute the reaction mixture with DCM and pass it through a short column of neutral alumina to remove the copper catalyst. The resulting solution is then concentrated under reduced pressure. The concentrated solution is added dropwise to a large volume of cold methanol with vigorous stirring to precipitate the polymer.
-
Isolation: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum at 40°C to a constant weight.
Protocol 2: Characterization of the Synthesized Polytriazole
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ¹H NMR: Dissolve a small sample of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The formation of the 1,4-disubstituted triazole ring is confirmed by the appearance of a characteristic singlet peak for the triazole proton, typically in the range of 7.5-8.0 ppm.[8] The disappearance of the terminal alkyne proton signal (if present in the monomer) also indicates successful polymerization.
- ¹³C NMR: The formation of the triazole ring can be further confirmed by the appearance of new signals in the aromatic region corresponding to the triazole carbons.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
- Record the FT-IR spectrum of the polymer sample. The successful polymerization is indicated by the disappearance or significant reduction of the characteristic azide (-N₃) stretching vibration at approximately 2100 cm⁻¹ and the terminal alkyne (≡C-H) stretch around 3300 cm⁻¹. The formation of the triazole ring may be observed by changes in the C=C and C-N stretching regions.
3. Gel Permeation Chromatography (GPC):
- Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer using GPC. A suitable eluent (e.g., THF or DMF with LiBr) and calibration standards (e.g., polystyrene) should be used.
4. Thermal Analysis:
- Thermogravimetric Analysis (TGA): Analyze the thermal stability of the polymer by TGA, typically by heating the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) to determine the decomposition temperature (Td).[9]
- Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer by DSC. The sample is typically heated, cooled, and then reheated to obtain the Tg from the second heating scan.[9]
Visualizations
Caption: Workflow for CuAAC Polymerization of this compound.
Caption: Experimental Workflow for Polytriazole Synthesis and Characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-based ionic liquid-catalyzed click polymerization of diazides and diynes toward functional polytriazoles for sensing applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iajps.com [iajps.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,5-Diazidopentane Crosslinking
Welcome to the technical support center for 1,5-Diazidopentane crosslinking. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in crosslinking?
A1: this compound is a short, flexible, homobifunctional crosslinker. Its primary application is in the covalent linking of molecules that contain alkyne functional groups through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][2] This is widely used in polymer chemistry, bioconjugation, and materials science to form stable triazole linkages.[3][4]
Q2: What are the key reaction components for a successful this compound crosslinking experiment?
A2: A typical CuAAC reaction using this compound requires the following components:
-
This compound: The crosslinking agent.
-
Alkyne-functionalized molecule(s): The substrate(s) to be crosslinked.
-
Copper(I) catalyst: Often generated in situ from a Copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[5]
-
A stabilizing ligand (optional but recommended): To protect the Cu(I) catalyst from oxidation and improve reaction efficiency. Tris-(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analog, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are commonly used.[5]
-
An appropriate solvent: The choice of solvent will depend on the solubility of your substrates.
Q3: How do I monitor the progress of my crosslinking reaction?
A3: The progress of the reaction can be monitored by techniques such as:
-
SDS-PAGE: For protein crosslinking, a shift in the molecular weight of the conjugated protein will be observed.[6]
-
Size-Exclusion Chromatography (SEC): To observe the formation of higher molecular weight species.
-
FT-IR Spectroscopy: To monitor the disappearance of the characteristic azide peak (around 2100 cm⁻¹) and alkyne peak (around 2100-2260 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe the appearance of the triazole proton signal.
Q4: What are the main advantages of using a "click chemistry" approach with this compound?
A4: The CuAAC reaction is known for being:
-
High-yielding and forming stable products.
-
Wide in scope and tolerant of a broad range of functional groups.
-
Stereospecific, leading to the 1,4-disubstituted triazole isomer. [1]
-
Simple to perform under aqueous conditions, at room temperature, and over a wide pH range (4-12). [1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crosslinking Yield | 1. Inactive Catalyst: The Cu(I) catalyst may have been oxidized to the inactive Cu(II) state. 2. Insufficient Reagents: The molar ratio of this compound to the alkyne-functionalized substrate may be too low. 3. Interfering Buffer Components: Buffers containing primary amines (e.g., Tris) can interfere with some reaction chemistries.[7] 4. Low Reaction Temperature or Time: The reaction may not have proceeded to completion. | 1. Use freshly prepared solutions of the copper catalyst and reducing agent. Consider using a stabilizing ligand like TBTA or THPTA.[5] Degas the reaction mixture to remove oxygen. 2. Empirically optimize the molar excess of this compound. A 1.1 to 1.5-fold excess of the azide-functionalized molecule is a good starting point. 3. Use non-amine-containing buffers such as PBS, borate, or HEPES.[7] 4. Increase the reaction time or temperature. Incubate at room temperature for 1-4 hours, or overnight at 4°C. |
| Precipitation in the Reaction Mixture | 1. Poor Solubility of this compound or Substrate: The crosslinker or your molecule of interest may not be soluble in the chosen solvent system. 2. Protein Denaturation: High concentrations of organic co-solvents can cause proteins to precipitate. | 1. If your substrate is not soluble in aqueous solutions, try adding an organic co-solvent like DMSO. Keep the final concentration of the organic solvent low (typically <10%) to avoid denaturation if working with biomolecules.[7] 2. Titrate the amount of organic solvent to find a balance between solubility and maintaining the integrity of your biomolecule. |
| Formation of High Molecular Weight Aggregates | 1. Over-crosslinking: The concentration of this compound may be too high, leading to uncontrolled polymerization. 2. Non-specific Interactions: The reaction conditions may be promoting non-specific aggregation of your molecules. | 1. Reduce the concentration of this compound. Optimize the stoichiometry to favor the desired crosslinked product. 2. Adjust the pH or ionic strength of the reaction buffer. Ensure adequate mixing to avoid localized high concentrations of the crosslinker. |
| Inconsistent Results | 1. Moisture Sensitivity of Reagents: Some crosslinking reagents are moisture-sensitive and can lose activity over time.[7] 2. Variability in Reagent Preparation: Inconsistent preparation of stock solutions can lead to variable results. | 1. Prepare stock solutions of reagents immediately before use. Store hygroscopic reagents in a desiccator. 2. Follow a standardized protocol for preparing all reagent solutions to ensure consistency between experiments. |
Experimental Protocols & Data
General Protocol for CuAAC Crosslinking with this compound
This protocol outlines a general procedure for crosslinking alkyne-functionalized molecules using this compound.
Materials:
-
This compound
-
Alkyne-functionalized molecule(s)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (recommended)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Degassing equipment (e.g., nitrogen or argon gas)
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-functionalized molecule(s) and this compound in the reaction buffer to the desired concentrations.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water) and sodium ascorbate (e.g., 300 mM in water).
-
Prepare a stock solution of THPTA (e.g., 100 mM in water).
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-functionalized molecule and this compound.
-
Add the THPTA ligand to the mixture (final concentration typically 5 times that of CuSO₄).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
-
Initiation of Reaction:
-
Add the CuSO₄ stock solution.
-
Immediately add the freshly prepared sodium ascorbate stock solution to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The progress can be monitored by appropriate analytical techniques.
-
-
Purification:
-
Once the reaction is complete, purify the crosslinked product using a suitable method, such as size-exclusion chromatography or dialysis, to remove excess reagents and byproducts.
-
Recommended Reaction Parameters
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1.1 - 1.5 molar equivalents to alkyne groups | The optimal ratio should be determined empirically. |
| Copper(II) Sulfate Concentration | 50 µM - 1 mM | Lower concentrations are preferred for biological samples to minimize cytotoxicity. |
| Sodium Ascorbate Concentration | 2.5 mM - 5 mM | Should be in molar excess to the copper sulfate. |
| THPTA Concentration | 250 µM - 5 mM | Typically a 5:1 molar ratio with copper sulfate. |
| pH | 7.0 - 8.0 | CuAAC is generally tolerant of a wider pH range (4-12).[1] |
| Temperature | 4°C - Room Temperature | Room temperature is often sufficient. |
| Reaction Time | 1 - 12 hours | Can be optimized based on reaction monitoring. |
Visualizations
Caption: Experimental workflow for this compound crosslinking via CuAAC.
Caption: Troubleshooting decision tree for low crosslinking yield.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Synthesis of 1,5-Diazidopentane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on synthesizing 1,5-diazidopentane, focusing on strategies to improve reaction yields and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is a bimolecular nucleophilic substitution (SN2) reaction. This involves treating a 1,5-dihalopentane (e.g., 1,5-dibromopentane or 1,5-dichloropentane) or a 1,5-dipentane sulfonate ester (e.g., tosylate or mesylate) with an azide salt, most commonly sodium azide (NaN₃).
Q2: What are the primary safety concerns when working with organic azides like this compound?
A2: Organic azides are high-energy compounds and can be potentially explosive.[1][2] Key safety precautions include:
-
Avoid Heat and Shock: Azides can decompose violently when subjected to heat, friction, or pressure.[2]
-
Avoid Heavy Metals: Do not use metal spatulas or allow contact with heavy metals (e.g., lead, copper, mercury), as this can form highly explosive heavy metal azides.[2][3]
-
Avoid Strong Acids: Mixing azides with strong acids can generate hydrazoic acid (HN₃), which is highly toxic and explosive.[2][4]
-
Solvent Choice: Avoid using halogenated solvents like dichloromethane, as they can react with azide anions.[1][2] Skin-permeable solvents like DMSO should also be used with caution due to the toxicity of sodium azide.[1]
-
Scale Limitations: It is prudent to work with small quantities, especially during initial attempts. A general guideline is to ensure the ratio of carbon atoms to nitrogen atoms (C/N) is greater than three.[1] For this compound (C₅H₁₀N₆), this ratio is less than one, highlighting the need for caution.
Q3: How should I properly quench and dispose of residual azide reagents?
A3: Residual sodium azide should be carefully quenched. A common method is the addition of a reducing agent, such as sodium nitrite, under acidic conditions to convert it to nitrogen gas. Always perform this in a well-ventilated fume hood and consult your institution's safety protocols for hazardous waste disposal.
Troubleshooting and Yield Optimization Guide
This guide addresses common problems encountered during the synthesis of this compound and provides strategies for optimizing the reaction yield.
Q4: My reaction yield is very low or I've recovered only starting material. What went wrong?
A4: This issue typically points to inefficient nucleophilic substitution. Consider the following factors:
-
Leaving Group Quality: The efficiency of the SN2 reaction is highly dependent on the leaving group. The general reactivity order is Iodide > Bromide > Tosylate > Mesylate > Chloride. If you are using 1,5-dichloropentane, consider converting it to the more reactive 1,5-dibromo or 1,5-diiodopentane via a Finkelstein reaction.
-
Solvent Choice: The reaction requires a polar, aprotic solvent to dissolve the sodium azide and promote the SN2 mechanism. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the sodium cation, leaving the azide anion more nucleophilic.
-
Reaction Temperature: The reaction may be too slow at room temperature. Increasing the temperature generally increases the reaction rate.[5] However, excessive heat can lead to side reactions or decomposition of the product. An optimal temperature is typically between 60-100 °C.[6]
-
Water Contamination: The presence of water can hydrate the azide ion, reducing its nucleophilicity. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Q5: My analysis shows a significant amount of the mono-azide byproduct (1-azido-5-halopentane). How can I promote the formation of the diazide?
A5: Formation of the mono-azide is a common issue and suggests the second substitution is much slower than the first.
-
Increase Reaction Time and/or Temperature: The mono-substituted intermediate is less reactive than the starting dihalide. Pushing the reaction to completion may require longer reaction times or a moderate increase in temperature.[6]
-
Stoichiometry of Sodium Azide: Ensure you are using a sufficient excess of sodium azide. A molar ratio of at least 2.2 to 2.5 equivalents of NaN₃ relative to the 1,5-dihalopentane is recommended to drive the reaction to completion.
-
Phase-Transfer Catalyst: If using a less polar solvent or if solubility of NaN₃ is an issue, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 15-crown-5) can significantly improve the reaction rate by carrying the azide anion into the organic phase.
Q6: How can I effectively purify the final this compound product?
A6: Purification requires removing unreacted starting materials, the mono-azide byproduct, and inorganic salts.
-
Aqueous Workup: After the reaction is complete, cool the mixture and pour it into water. Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer multiple times with water to remove DMF/DMSO and inorganic salts.
-
Column Chromatography: The most effective method for separating this compound from the mono-azide and any remaining starting material is silica gel column chromatography. Use a non-polar eluent system, such as a mixture of hexane and ethyl acetate, gradually increasing the polarity.
-
Vacuum Distillation: Due to its energetic nature, distillation of this compound should be avoided unless performed with extreme caution, behind a blast shield, and at the smallest possible scale.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the impact of various parameters on the yield of diazide products in typical SN2 reactions.
| Parameter | Condition A | Condition B | Expected Outcome & Rationale |
| Leaving Group | 1,5-Dichloropentane | 1,5-Dibromopentane | Higher yield with Condition B. Bromide is a better leaving group than chloride, leading to a faster and more efficient SN2 reaction. |
| Solvent | Acetonitrile | DMF or DMSO | Higher yield with Condition B. DMF and DMSO are superior polar aprotic solvents that enhance the nucleophilicity of the azide anion.[6] |
| Temperature | 25 °C (Room Temp) | 80 °C | Higher yield with Condition B. Increased temperature overcomes the activation energy barrier, significantly increasing the reaction rate.[5][6] |
| NaN₃ Stoichiometry | 2.0 equivalents | 2.5 equivalents | Higher yield with Condition B. A larger excess of the nucleophile (azide) drives the equilibrium toward the disubstituted product according to Le Châtelier's principle. |
| Additive | None | Phase-Transfer Catalyst | Higher yield with Additive. A phase-transfer catalyst increases the effective concentration of the azide nucleophile in the organic phase, accelerating the reaction. |
Detailed Experimental Protocol
This protocol describes a high-yield synthesis of this compound from 1,5-dibromopentane.
Materials:
-
1,5-Dibromopentane
-
Sodium Azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (6.5 g, 100 mmol, 2.5 eq).
-
Solvent and Reagent Addition: Add 80 mL of anhydrous DMF to the flask. Begin stirring the suspension. Add 1,5-dibromopentane (9.2 g, 40 mmol, 1.0 eq) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-85 °C using a heating mantle and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup - Quenching and Extraction: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the flask to room temperature. Carefully pour the reaction mixture into 250 mL of deionized water in a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic extracts and wash them with deionized water (2 x 100 mL) to remove residual DMF, followed by a wash with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator under reduced pressure. Caution: Do not heat the product excessively during solvent removal.
-
Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate) to obtain pure this compound.
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting guide for the synthesis.
Caption: A flowchart of the synthesis process for this compound.
Caption: A decision tree for troubleshooting low yield issues.
References
- 1. Allylic azides: synthesis, reactivity, and the Winstein rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Preventing unwanted side reactions with 1,5-Diazidopentane
Welcome to the technical support center for 1,5-Diazidopentane. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing unwanted side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common unwanted side reactions when using this compound in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?
A1: The most common side reactions are not specific to this compound but are inherent to the CuAAC reaction itself. These include:
-
Homocoupling of Alkynes (Glaser Coupling): Terminal alkynes can couple with each other in the presence of Cu(I) and oxygen to form a diyne.
-
Oxidation of Biomolecules: The Cu(I)/Cu(II) catalytic cycle in the presence of a reducing agent like sodium ascorbate can generate reactive oxygen species (ROS). These ROS can lead to the oxidation of sensitive amino acid residues such as histidine, arginine, cysteine, and methionine in protein bioconjugation reactions.[1]
-
Formation of Regioisomers: While CuAAC is highly regioselective for the 1,4-disubstituted triazole, trace amounts of the 1,5-disubstituted regioisomer can sometimes be observed, especially if the reaction is not optimized.[2][3] Uncatalyzed thermal cycloaddition, which can occur at elevated temperatures, will produce a mixture of both 1,4- and 1,5-regioisomers.[2][3]
-
Incomplete Reaction: One of the azide groups on this compound may react while the other remains unreacted, leading to a mono-functionalized product instead of the desired cross-linked product.
Q2: How can I prevent the homocoupling of my alkyne starting material?
A2: To minimize alkyne homocoupling, it is crucial to maintain a low oxygen concentration in your reaction mixture. This can be achieved by:
-
Degassing Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas (e.g., argon or nitrogen), freeze-pump-thaw cycles, or sonication.
-
Using an Inert Atmosphere: Set up your reaction under a blanket of argon or nitrogen.
-
Using a Reducing Agent: The addition of a slight excess of a reducing agent, most commonly sodium ascorbate, helps to maintain the copper catalyst in the active Cu(I) oxidation state and suppresses oxidative homocoupling.[2]
Q3: I am working with a protein and am concerned about oxidation. What steps can I take to protect my biomolecule?
A3: Protecting biomolecules from oxidative damage is critical for successful bioconjugation. Consider the following strategies:
-
Use a Copper-Chelating Ligand: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) can stabilize the Cu(I) ion, accelerate the CuAAC reaction, and protect biomolecules from degradation.[1] THPTA is particularly well-suited for aqueous reactions.
-
Minimize Reaction Time: By optimizing the reaction conditions to proceed faster, you can reduce the exposure time of the biomolecule to potentially harmful reagents.
-
Copper-Free Click Chemistry: If oxidative damage remains a concern, consider using a copper-free click chemistry approach, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4] This method does not require a metal catalyst but uses a strained cyclooctyne, which can be more expensive and sterically bulky.
Q4: My reaction is giving a mixture of 1,4- and 1,5-triazole isomers. How can I improve the regioselectivity?
A4: The regioselectivity of the azide-alkyne cycloaddition is primarily determined by the catalyst.
-
For 1,4-Disubstituted Triazoles: Ensure that your copper(I) catalyst is active and present in a sufficient concentration. The use of a copper-chelating ligand can also enhance the rate and fidelity of the 1,4-selective reaction.[2][3]
-
For 1,5-Disubstituted Triazoles: If the 1,5-isomer is the desired product, a ruthenium-based catalyst, such as Cp*RuCl(PPh₃)₂, should be used.[2][5] This will exclusively yield the 1,5-regioisomer.[5]
-
Avoid High Temperatures: Elevated temperatures can promote the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which lacks regioselectivity and produces a mixture of isomers.[2][3]
Q5: What are the potential impurities in this compound and how can they interfere with my reaction?
A5: this compound is typically synthesized from 1,5-dihalopentanes (e.g., 1,5-dibromopentane or 1,5-dichloropentane) and an azide salt (e.g., sodium azide). Potential impurities can include:
-
Residual Dihalopentane: Unreacted starting material can lead to a lack of reactivity at one or both ends of the linker.
-
1-Azido-5-halopentane: Incomplete substitution will result in a mono-azide, mono-halide species. This will cap one of your reaction partners rather than forming a link.
-
Byproducts from Precursor Synthesis: The synthesis of the dihalopentane precursor from 1,5-pentanediol can generate byproducts like chloropentanol and pentamethylene oxide, which could potentially be carried through the synthesis.[6]
It is recommended to use high-purity this compound and to characterize the material by techniques such as NMR or GC-MS if you suspect impurities are affecting your results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Use a fresh source of Cu(I) salt or ensure complete reduction of Cu(II) with sodium ascorbate. |
| Poor quality of this compound | Verify the purity of the diazide. Consider purification by column chromatography if necessary. | |
| Suboptimal reaction conditions | Optimize solvent, temperature, and concentration. Screen different copper ligands. | |
| Formation of Insoluble Precipitates | Aggregation of biomolecules | Adjust pH or ionic strength of the buffer. Add detergents or denaturants if compatible with the biomolecule. |
| Precipitation of copper catalyst | Use a chelating ligand like THPTA or TBTA to improve the solubility and stability of the copper catalyst. | |
| Multiple Products Observed by LC-MS or Gel Electrophoresis | Incomplete reaction (mono-adducts) | Increase the reaction time or the concentration of the limiting reagent. |
| Formation of regioisomers | Ensure proper catalyst is used (Cu for 1,4; Ru for 1,5). Avoid high temperatures. | |
| Alkyne homocoupling | Degas solvents and use an inert atmosphere. Ensure a slight excess of sodium ascorbate. | |
| Degradation of biomolecule | Use a copper-chelating ligand. Minimize reaction time. Consider copper-free click chemistry. | |
| Difficulty in Purifying the Final Product | Presence of unreacted starting materials | Optimize the stoichiometry of the reactants. Use a purification method with sufficient resolution (e.g., HPLC, size-exclusion chromatography). |
| Catalyst removal | For bioconjugates, use a copper-chelating resin or dialysis to remove residual copper. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC using this compound
This protocol describes a general method for the copper-catalyzed cycloaddition of this compound with a terminal alkyne.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)
Procedure:
-
In a reaction vial, dissolve the alkyne-containing molecule (1 equivalent) and this compound (0.5 equivalents for cross-linking, or 1.1 equivalents for functionalizing both ends of a molecule) in the chosen solvent system.
-
Prepare a stock solution of CuSO₄ (e.g., 100 mM in water).
-
Prepare a stock solution of sodium ascorbate (e.g., 1 M in water, prepare fresh).
-
Prepare a stock solution of THPTA (e.g., 100 mM in water).
-
To the reaction mixture, add the THPTA solution (to a final concentration of 5 mol% relative to the alkyne).
-
Add the CuSO₄ solution (to a final concentration of 1 mol% relative to the alkyne).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 10 mol% relative to the alkyne).
-
Stir the reaction at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).
-
Upon completion, the product can be purified by standard methods such as column chromatography, precipitation, or extraction.
Protocol 2: Purification of Reaction Products
The choice of purification method will depend on the nature of the product.
-
For Small Molecules:
-
Quench the reaction by adding a small amount of EDTA solution to chelate the copper.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
For Bioconjugates:
-
Remove unreacted small molecules and the copper catalyst using size-exclusion chromatography (e.g., a PD-10 desalting column).
-
Alternatively, dialyze the reaction mixture against a suitable buffer containing a chelating agent like EDTA to remove copper.
-
For further purification, techniques like affinity chromatography or ion-exchange chromatography can be employed, depending on the properties of the biomolecule.
-
Visualizations
Caption: Main reaction pathway and potential side reactions in CuAAC.
Caption: Troubleshooting workflow for this compound reactions.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Metal-free synthesis of 1,3-dichloro-1,5-diarylpentan-5-ones via cascade oxidative radical addition of styrenes with CHCl3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DE856888C - Process for the production of 1,5-dichloropentane - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for 1,5-Diazidopentane Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for efficient reactions involving 1,5-diazidopentane. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to directly address specific issues encountered during experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of bistriazoles from this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive Catalyst: The Cu(I) catalyst may have been oxidized to inactive Cu(II). | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use freshly prepared or purified reagents. Add a reducing agent like sodium ascorbate to regenerate Cu(I) from any oxidized copper species.[1][2] |
| Inappropriate Ligand: The chosen ligand may not be optimal for the reaction conditions (e.g., solvent, temperature). | For aqueous systems, a water-soluble ligand like THPTA is a good choice. In organic solvents, TBTA is often effective. Experiment with different ligands if the reaction is sluggish. | |
| Poor Substrate Quality: The this compound or alkyne starting materials may be impure. | Purify the starting materials before use. This compound can be purified by distillation under reduced pressure. | |
| Significant Side Product Formation | Alkyne Homocoupling (Glaser Coupling): This side reaction is promoted by oxygen and results in the formation of diynes. | De-gas all solvents and reagents and run the reaction under an inert atmosphere. The use of a reducing agent like sodium ascorbate will also help to suppress this side reaction by keeping the copper in the +1 oxidation state.[1] |
| Biomolecule Degradation: In bioconjugation reactions, reactive oxygen species (ROS) generated by the CuAAC reaction can lead to the oxidation of sensitive amino acid residues. | The addition of an antioxidant like aminoguanidine can mitigate this issue. Using a higher ligand-to-copper ratio (e.g., 5:1) can also help protect biomolecules.[3] | |
| Incomplete Reaction | Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to go to completion in a reasonable time. | Increase the catalyst loading in small increments. For CuAAC, a catalyst loading of 1-5 mol% is typical. |
| Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. | Monitor the reaction progress using TLC or LC-MS and allow it to run until the starting materials are consumed. | |
| Difficulty in Product Purification | Similar Polarity of Product and Byproducts: The desired bistriazole product may have a similar polarity to unreacted starting materials or side products, making chromatographic separation difficult. | Optimize the reaction to minimize side products. If purification is still challenging, consider recrystallization as an alternative to column chromatography. |
Frequently Asked Questions (FAQs)
Q1: Which catalyst should I choose for the reaction of this compound with a terminal alkyne?
A1: The choice of catalyst depends on the desired regioisomer of the resulting bistriazole.
-
Copper(I) catalysts (CuAAC): These catalysts, typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), will exclusively yield the 1,4-disubstituted bistriazole.[4][5] This is the most common and widely used method for this type of reaction.
-
Ruthenium(II) catalysts (RuAAC): Ruthenium catalysts, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)], will produce the 1,5-disubstituted bistriazole.[4][5] This is a valuable alternative if the 1,5-isomer is required for your application.
Q2: Why is a ligand necessary for CuAAC reactions?
A2: While the CuAAC reaction can proceed without a ligand, adding a suitable ligand offers several advantages:
-
Accelerates the reaction rate: Ligands can significantly increase the catalytic activity of the copper catalyst, leading to faster reaction times and allowing for lower catalyst loadings.[6][7]
-
Stabilizes the Cu(I) oxidation state: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state. Ligands help to protect the Cu(I) from oxidation.[2]
-
Prevents side reactions: In bioconjugation, ligands can protect sensitive biomolecules from damage by reactive oxygen species that can be generated during the reaction.[3]
-
Improves solubility: Some ligands can help to solubilize the copper catalyst in the reaction medium.
Q3: What are some common ligands for CuAAC and how do I choose one?
A3: The choice of ligand depends on the solvent system.
-
Tris(benzyltriazolylmethyl)amine (TBTA): A highly effective ligand for CuAAC reactions in organic solvents.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A water-soluble ligand that is ideal for bioconjugation reactions in aqueous buffers.[1]
-
Bathocuproine disulfonate (BCS): A water-soluble ligand that can also be used in aqueous systems.
Q4: My CuAAC reaction is not working. What are some common reasons for failure?
A4: There are several potential reasons for a failed CuAAC reaction:
-
Oxygen contamination: Oxygen can oxidize the active Cu(I) catalyst to inactive Cu(II). Ensure your reaction is properly de-gassed and maintained under an inert atmosphere.
-
Impure reagents: Impurities in your this compound or alkyne can interfere with the reaction.
-
Incorrect stoichiometry: Ensure you are using the correct molar ratios of your reactants, catalyst, and ligand.
-
Inhibitors: Some functional groups can coordinate to the copper catalyst and inhibit its activity.
Q5: Can I use an internal alkyne for the reaction with this compound?
A5: Copper(I) catalysts are generally not effective for reactions with internal alkynes. However, Ruthenium(II) catalysts (RuAAC) are known to catalyze the cycloaddition of azides with internal alkynes, which would yield a fully substituted bistriazole.[4]
Data Presentation
The following tables provide a general comparison of different catalytic systems for azide-alkyne cycloaddition reactions. Please note that the exact yields and reaction times will vary depending on the specific alkyne substrate, solvent, temperature, and other reaction conditions.
Table 1: Comparison of Catalytic Systems for the Synthesis of Bistriazoles from this compound
| Catalyst System | Regioisomer | Typical Catalyst Loading (mol%) | Typical Reaction Time | Typical Yield (%) | Notes |
| CuSO₄ / Sodium Ascorbate | 1,4-disubstituted | 1 - 5 | 1 - 12 h | 85 - 98 | Most common and cost-effective method. |
| [Cp*RuCl(PPh₃)₂] | 1,5-disubstituted | 1 - 5 | 2 - 24 h | 70 - 95 | Provides access to the alternative regioisomer. |
| Strain-Promoted (SPAAC) | Mixture of regioisomers | N/A (catalyst-free) | 1 - 24 h | > 90 | Requires a strained cyclooctyne, which can be expensive. |
Table 2: Effect of Ligands on CuAAC Reaction of this compound (Representative Data)
| Ligand | Solvent | Ligand:Cu Ratio | Relative Rate | Notes |
| None | 80% DMSO | - | 1 | Baseline for comparison. |
| TBTA | 80% DMSO | 1:1 | ~100 | Highly effective in organic solvents. |
| THPTA | Water | 5:1 | High | Water-soluble and ideal for bioconjugation.[1] |
| Hybrid Ligand 7 | 80% DMSO | 1:1 | >100 | A highly effective ligand under synthetic organic conditions.[6] |
| Hybrid Ligand 7 | 90% Water | 2:1 | Inhibitory | Can be inhibitory at high concentrations in aqueous solutions.[6] |
Data is generalized from multiple sources for comparative purposes. Actual rates will vary depending on specific substrates and conditions.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of a 1,4-Disubstituted Bistriazole
This protocol describes a general procedure for the reaction of this compound with a terminal alkyne using a copper(I) catalyst.
Materials:
-
This compound
-
Terminal alkyne (2.2 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equivalents)
-
Sodium ascorbate (0.1 equivalents)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (0.05 equivalents)
-
Solvent (e.g., a mixture of t-BuOH and H₂O, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve this compound and the terminal alkyne in the chosen solvent.
-
De-gas the solution by bubbling with an inert gas for 15-20 minutes.
-
In a separate vial, prepare a stock solution of CuSO₄·5H₂O in water.
-
In another vial, prepare a stock solution of sodium ascorbate in water. This solution should be made fresh before each use.
-
In a third vial, dissolve the TBTA ligand in a suitable organic solvent (e.g., DMSO or DMF).
-
To the de-gassed solution of the azide and alkyne, add the TBTA solution, followed by the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-12 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,4-disubstituted bistriazole.
Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for the Synthesis of a 1,5-Disubstituted Bistriazole
This protocol describes a general procedure for the reaction of this compound with a terminal alkyne using a ruthenium(II) catalyst.
Materials:
-
This compound
-
Terminal alkyne (2.2 equivalents)
-
[Cp*RuCl(PPh₃)₂] (0.02 equivalents)
-
Anhydrous, de-gassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried, argon-purged flask, add this compound and the terminal alkyne.
-
Add the anhydrous, de-gassed solvent via syringe.
-
Add the ruthenium catalyst, [Cp*RuCl(PPh₃)₂], to the flask under a positive pressure of argon.
-
Heat the reaction mixture to 60-80 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 1,5-disubstituted bistriazole.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Bistriazoles Connected Through a B−B Bridge, Synthesized by Highly Selective Dipolar Cycloaddition Reactions of a Diazido‐diborane(4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,5-Diazidopentane Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-diazidopentane. The following sections detail purification methods, address common issues, and provide experimental protocols for handling and purifying the reaction products of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis reaction?
A1: When synthesizing this compound, typically via the reaction of a 1,5-dihalopentane (e.g., 1,5-dibromopentane or 1,5-diiodopentane) with sodium azide in a polar aprotic solvent like DMF or DMSO, the primary impurities include:
-
Unreacted 1,5-dihalopentane: The starting material may not have fully reacted.
-
Monosubstituted intermediate (1-azido-5-halopentane): Incomplete reaction can lead to the presence of this intermediate.
-
Residual high-boiling solvent (DMF or DMSO): These solvents are difficult to remove by simple evaporation.
-
Excess sodium azide and other inorganic salts: These are byproducts of the reaction.
Q2: What are the initial work-up procedures to remove the bulk of impurities?
A2: An initial extractive work-up is crucial to remove the high-boiling solvent and inorganic salts. A general procedure involves:
-
Quenching the reaction mixture with a large volume of water.
-
Extracting the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). This compound is a polar molecule, so multiple extractions may be necessary.
-
Washing the combined organic layers repeatedly with water and then with brine to remove residual DMF or DMSO. A 5% LiCl aqueous solution can also be effective for removing DMF.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Carefully concentrating the organic phase under reduced pressure. Caution: Do not heat the azide solution to high temperatures.
Q3: What are the recommended methods for the final purification of this compound?
A3: Following the initial work-up, column chromatography is the most effective method for obtaining high-purity this compound.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the product from impurities. The spots can be visualized using a UV lamp (if the impurities are UV-active) or by staining with a potassium permanganate solution, which reacts with the azide groups.
Q5: What are the critical safety precautions when working with this compound?
A5: Organic azides are potentially explosive and should be handled with extreme caution.
-
Avoid Heat and Friction: Do not heat this compound to high temperatures. Avoid using ground glass joints or metal spatulas which can cause friction.
-
Solvent Choice: Never use halogenated solvents like dichloromethane or chloroform in reactions with sodium azide, as this can lead to the formation of highly explosive diazidomethane.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Scale: Work on the smallest scale possible.
-
Storage: Store this compound in a cool, dark place, preferably as a solution. Avoid storing the neat compound in large quantities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Extractive Work-up Issues
| Problem | Possible Cause | Solution |
| Emulsion formation during extraction. | High concentration of salts or polar compounds. | Add brine to the separatory funnel to break the emulsion. If the emulsion persists, filter the mixture through a pad of celite. |
| Product remains in the aqueous layer. | This compound has some water solubility. | Perform multiple extractions (at least 3-5 times) with the organic solvent. Saturating the aqueous layer with NaCl may decrease the product's solubility in water. |
| Residual DMF/DMSO in the product after evaporation. | Insufficient washing of the organic layer. | Wash the organic layer with a larger volume of water or brine. A wash with 5% aqueous LiCl solution can be particularly effective for removing DMF. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities. | Inappropriate eluent system. | Optimize the eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Gradually increase the polarity of the eluent to achieve good separation (Rf of the product around 0.2-0.3). |
| Product streaks on the column/TLC plate. | The compound is too polar for the eluent, or the column is overloaded. | Decrease the polarity of the eluent for better band definition. Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. |
| Product does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system (gradient elution). For very polar compounds, a small percentage of methanol can be added to the eluent. |
| Product decomposes on the silica gel column. | Silica gel is acidic and can sometimes decompose sensitive compounds. | Deactivate the silica gel by pre-flushing the column with the eluent containing a small amount of triethylamine (1-2%). Alternatively, use a different stationary phase like neutral alumina. |
Data Presentation
Table 1: Representative Purification Data for a Bifunctional Alkyl Azide
| Purification Step | Purity (by ¹H NMR) | Yield | Key Observations |
| Crude Product | ~70% | - | Contains starting material and solvent. |
| After Extractive Work-up | ~85-90% | ~95% | Most of the solvent and salts are removed. |
| After Column Chromatography | >98% | ~80% | High purity product suitable for subsequent reactions. |
Note: This data is representative and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Extractive Work-up of this compound Reaction Mixture
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a 5-10 fold excess of deionized water.
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).
-
Combine the organic layers.
-
Wash the combined organic layers with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Carefully concentrate the filtrate under reduced pressure at a low temperature (< 40°C).
Protocol 2: Column Chromatography Purification of this compound
-
Prepare the Column:
-
Select an appropriate size column based on the amount of crude product.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elute the Column:
-
Begin eluting with the low-polarity solvent system.
-
Gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexane) to elute the product.
-
-
Collect and Analyze Fractions:
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
-
Isolate the Product:
-
Evaporate the solvent from the combined pure fractions under reduced pressure at a low temperature.
-
Visualizations
Technical Support Center: 1,5-Diazidopentane Mediated Conjugations
Welcome to the technical support center for 1,5-Diazidopentane mediated conjugations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the use of this homobifunctional linker in bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in conjugation chemistry?
This compound is a short-chain, homobifunctional crosslinker containing two terminal azide groups. It is primarily used in "click chemistry" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to conjugate two alkyne-containing molecules. Its applications include the formation of protein-protein conjugates, antibody-drug conjugates (ADCs), and the cyclization of peptides and other molecules.
Q2: What are the main challenges when using a homobifunctional linker like this compound?
The primary challenge with homobifunctional linkers is controlling the reaction to achieve the desired product. Due to the presence of two reactive azide groups, a mixture of products is often formed, including:
-
Mono-conjugated species: Only one azide group has reacted.
-
Di-conjugated species (desired product): Both azide groups have reacted with two separate molecules.
-
Polymeric byproducts: Multiple linker and substrate molecules react to form long chains.
-
Intramolecularly cyclized linker: If the target molecule has two alkyne groups, the linker might react with both sites on the same molecule.
Controlling the stoichiometry of the reactants and the reaction conditions is crucial to maximize the yield of the desired di-conjugated product.
Q3: What are the key differences between CuAAC and SPAAC for this compound conjugations?
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Requires a Copper(I) catalyst. | No metal catalyst is required. |
| Reaction Rate | Generally faster than uncatalyzed reactions. | Can be very fast, depending on the strain of the cyclooctyne. |
| Biocompatibility | The copper catalyst can be toxic to living cells, though ligands can mitigate this. | Highly biocompatible and suitable for in vivo applications. |
| Alkyne Substrate | Terminal alkynes. | Strained cyclooctynes (e.g., DBCO, BCN). |
Q4: How can I characterize the products of my this compound conjugation reaction?
A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): To separate the different products (unreacted starting materials, mono-conjugate, di-conjugate, and polymers) based on their size and/or polarity.
-
Mass Spectrometry (MS): To confirm the identity of the different species by their molecular weight.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugations, to visualize the increase in molecular weight corresponding to the addition of the linker and the second protein.
Troubleshooting Guide
Low or No Yield of the Desired Di-Conjugated Product
This is a common issue that can stem from various factors. The following guide provides a systematic approach to troubleshooting.
Troubleshooting Workflow for Low Yield
Troubleshooting Workflow for Low Yield.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive Reagents or Catalyst | - This compound: Ensure high purity. Azides are generally stable but should be stored properly. - Alkyne Substrate: Verify the purity and integrity of the alkyne-functionalized molecule. For SPAAC, ensure the strained cyclooctyne has not degraded. - Cu(I) Catalyst (for CuAAC): Use a freshly prepared solution of the Cu(I) source or generate it in situ from a Cu(II) salt and a reducing agent like sodium ascorbate. Ensure the reducing agent is fresh. |
| Suboptimal Reaction Conditions | - pH: For CuAAC, a pH range of 7-8 is generally optimal. For SPAAC, physiological pH (7.4) is commonly used. - Solvent: Use a solvent system that ensures the solubility of all reactants. For biomolecules, aqueous buffers are common, often with a co-solvent like DMSO or DMF. - Temperature and Time: Most click reactions proceed at room temperature. If the reaction is slow, consider increasing the temperature (e.g., to 37°C for biomolecules) or extending the reaction time. Monitor the reaction progress by HPLC or MS. - Oxygen (for CuAAC): Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. Degas the reaction mixture and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Predominance of Mono-Conjugated Product | Suboptimal Stoichiometry | - Linker to Substrate Ratio: When conjugating two different molecules (A and B), a sequential approach is recommended. First, react this compound with a molar excess of molecule A to favor the formation of the mono-adduct. Purify this intermediate before reacting it with molecule B. - Concentration: Higher concentrations of reactants can favor intermolecular reactions and the formation of the di-conjugate. However, very high concentrations can also promote polymerization. |
| Formation of Polymeric Byproducts | High Reactant Concentrations or Incorrect Stoichiometry | - Control Stoichiometry: Use a slight excess of the alkyne-containing molecule relative to the azide groups of the linker to cap the growing chains. - Adjust Concentration: Lowering the overall reactant concentration can reduce the rate of polymerization. This is a trade-off, as it may also slow down the desired di-conjugation. |
| Presence of Unreacted Starting Materials | Incomplete Reaction | - Increase Reaction Time: Allow the reaction to proceed for a longer duration. - Increase Reactant Concentration: If possible, increase the concentration of the limiting reagent. - Optimize Catalyst Concentration (for CuAAC): Ensure sufficient active catalyst is present. |
| Difficulty in Purifying the Desired Product | Similar Physicochemical Properties of Products and Byproducts | - Chromatography Optimization: Use a high-resolution chromatography column (e.g., size-exclusion or reversed-phase HPLC) and optimize the gradient and mobile phase to improve the separation of the mono-conjugate, di-conjugate, and polymeric species. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC using this compound
This protocol describes a general method for conjugating two alkyne-containing molecules (Alkyne-A and Alkyne-B) using this compound. A two-step approach is recommended to minimize the formation of homodimers and polymers.
Step 1: Synthesis of the Mono-Adduct
-
Reactant Preparation:
-
Dissolve this compound in a suitable solvent (e.g., DMF or a mixture of water/t-BuOH).
-
Dissolve Alkyne-A (use a 5 to 10-fold molar excess relative to this compound) in the same solvent.
-
-
Catalyst Preparation:
-
Prepare a stock solution of copper(II) sulfate (CuSO₄) in water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
If using a ligand (e.g., TBTA or THPTA), prepare a stock solution in a suitable solvent.
-
-
Reaction:
-
In a reaction vessel, combine the solutions of this compound and Alkyne-A.
-
If using a ligand, add it to the mixture.
-
Add the CuSO₄ solution (typically 1-5 mol% relative to the alkyne).
-
Initiate the reaction by adding the sodium ascorbate solution (typically 5-10 mol% relative to the alkyne).
-
Stir the reaction at room temperature for 1-4 hours.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by HPLC or LC-MS.
-
Once the reaction is complete, purify the mono-adduct (Alkyne-A-linker-N₃) from the excess Alkyne-A and unreacted linker using an appropriate chromatography method (e.g., reversed-phase HPLC).
-
Step 2: Conjugation to the Second Alkyne
-
Reaction:
-
Dissolve the purified mono-adduct and Alkyne-B (typically 1.1 to 1.5 equivalents relative to the mono-adduct) in the reaction solvent.
-
Add the catalyst system (CuSO₄, sodium ascorbate, and optional ligand) as described in Step 1.
-
Stir the reaction at room temperature for 2-12 hours.
-
-
Purification and Characterization:
-
Purify the final di-conjugated product (Alkyne-A-linker-Alkyne-B) by HPLC.
-
Characterize the final product by mass spectrometry and other relevant analytical techniques.
-
Protocol 2: General Procedure for SPAAC using this compound
This protocol outlines the conjugation of a strained alkyne (e.g., DBCO-functionalized molecule) to an azide.
-
Reactant Preparation:
-
Dissolve the this compound and the DBCO-functionalized molecule in a biocompatible buffer (e.g., PBS, pH 7.4). A co-solvent like DMSO may be used to dissolve the DBCO reagent, but the final concentration should be kept low (<10%) to avoid protein denaturation.
-
-
Reaction:
-
Combine the solutions of the reactants. The stoichiometry will depend on the desired product (mono- or di-conjugate). For a di-conjugate, a slight excess of the DBCO-reagent may be used.
-
Incubate the reaction at room temperature for 2-12 hours, or overnight at 4°C.
-
-
Purification and Characterization:
-
Purify the conjugate using a suitable method for the biomolecule (e.g., size-exclusion chromatography, dialysis) to remove unreacted reagents.
-
Characterize the product by SDS-PAGE, mass spectrometry, and HPLC.
-
Reaction Pathways and Byproducts
The following diagram illustrates the potential reaction pathways and the formation of common byproducts when using a homobifunctional linker like this compound.
Reaction pathways and byproducts in this compound conjugations.
Technical Support Center: Monitoring Diazide Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for effectively monitoring the progress of diazide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: How can I quickly determine if the initial diazotization step is complete?
A1: A simple and effective qualitative method is the starch-iodide paper test. This test checks for the presence of excess nitrous acid, which indicates that all of the primary aromatic amine has been consumed.[1] To perform the test, dip a clean glass stirring rod into the reaction mixture and touch the tip to a piece of starch-iodide paper. An immediate blue-black or violet color indicates that the diazotization is complete.[1] If no color change occurs, the reaction is incomplete, and more sodium nitrite should be added dropwise.[1]
Q2: What are the most common methods for monitoring the progress of the coupling reaction itself?
A2: The most common methods are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectroscopy.
-
TLC is a quick, inexpensive method to qualitatively observe the disappearance of starting materials and the appearance of the colored azo dye product.[1][2]
-
HPLC is a quantitative technique that provides excellent separation of reactants, intermediates, products, and byproducts, allowing for accurate determination of reaction conversion.[3][4]
-
UV-Vis Spectroscopy is particularly useful because the azo dye product is typically colored and absorbs light in the visible region, whereas the reactants are often colorless.[5][6] The increase in absorbance at the product's λmax can be correlated with its formation.
Q3: My TLC plate shows the starting material spot is gone, but I have multiple new spots. What could be happening?
A3: The presence of multiple spots suggests the formation of side products. Common side reactions in azo couplings include:
-
Decomposition of the diazonium salt: This can happen if the temperature is not kept low (typically 0-5°C), leading to the formation of phenols and "tarry" byproducts.[7]
-
Formation of triazenes or diazoamino compounds: These can form if the diazonium salt reacts with unreacted primary or secondary amines.[7]
-
Self-coupling: The diazonium salt may couple with unreacted amine starting material.
-
Incorrect pH: The optimal pH is crucial. For coupling with phenols, a mildly alkaline pH (9-10) is needed, while coupling with anilines requires a mildly acidic pH (4-5).[1] An incorrect pH can lead to different, less reactive species or side products.[1]
Q4: Can I monitor my reaction in real-time without taking aliquots?
A4: Yes, in-situ or real-time monitoring is possible using certain spectroscopic techniques.[8] FlowNMR, for example, allows for real-time analysis of the reaction mixture as it flows through the NMR spectrometer, providing a detailed kinetic profile.[8][9] This is particularly advantageous for understanding reaction mechanisms and optimizing conditions without disturbing the system.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Diazotization | - Insufficient sodium nitrite or acid.- Temperature too high, causing nitrous acid decomposition. | - Test with starch-iodide paper to confirm the presence of excess nitrous acid.[1]- Add more sodium nitrite solution slowly if the test is negative.[1]- Ensure the temperature is maintained between 0-5°C.[7] |
| Low Yield of Azo Product | - Decomposition of diazonium salt: Temperature was too high or the salt was not used immediately.- Incorrect pH for coupling: The pH was not optimal for the specific coupling partner.- Side reactions: Formation of triazenes, tars, or other byproducts.[7] | - Use an ice-salt bath to maintain a temperature of 0-5°C throughout.[7]- Use the diazonium salt immediately after preparation.[7]- Carefully monitor and adjust the pH to the optimal range for your specific coupling component.[1][7]- Add the diazonium salt solution slowly to the coupling partner with efficient stirring to avoid localized high concentrations.[7] |
| Difficulty Purifying the Product | - Presence of complex, insoluble byproducts ("tars").- Unreacted starting materials remain. | - Ensure the reaction goes to completion by monitoring with TLC or HPLC.- Maintain strict temperature control (0-5°C) to minimize decomposition products.[7]- Consider alternative purification methods like column chromatography or recrystallization. |
| Inconsistent HPLC Results | - Poor peak shape for amine compounds.- Degradation of analytes in the diluent. | - Use modern HPLC columns designed for basic compounds.- Adjust mobile phase pH; low-pH mobile phases are often desirable.[4]- For highly reactive compounds (like some aldehydes), consider using non-polar solvents for dilution or analysis by Gas Chromatography (GC).[4] |
Comparison of Monitoring Techniques
| Technique | Information Provided | Speed | Cost | Key Advantages |
| Starch-Iodide Test | Qualitative (Diazotization endpoint) | Very Fast (<1 min) | Very Low | Simple, immediate feedback on the diazotization step.[1] |
| TLC | Qualitative (Reactant/Product presence) | Fast (5-20 min) | Low | Inexpensive, allows for rapid, simultaneous analysis of multiple time points.[2][10] |
| HPLC | Quantitative (Concentration of components) | Moderate (15-60 min/run) | High | High resolution, accurate quantification of reaction progress and purity.[3][4] |
| UV-Vis Spectroscopy | Quantitative (Product concentration) | Fast (<5 min) | Medium | Excellent for colored products (azo dyes), can be used for kinetic studies.[5][6] |
| NMR Spectroscopy | Quantitative & Structural | Moderate to Slow | Very High | Provides detailed structural information and can be used for real-time, in-situ monitoring.[8][11][12] |
Experimental Protocols
Protocol 1: Monitoring by Thin Layer Chromatography (TLC)
Objective: To qualitatively monitor the disappearance of starting materials and the formation of the product.[1]
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Appropriate eluent (solvent system)
-
Capillary tubes for spotting
-
UV lamp (if compounds are UV active)
-
Standards of starting materials
Procedure:
-
Prepare the Eluent: Choose a solvent system that provides good separation of your starting materials and product (Rf values ideally between 0.2 and 0.8).
-
Spot the Plate: On a TLC plate, draw a baseline in pencil. Spot three lanes:[2]
-
Lane 1 (Reference): A dilute solution of your limiting starting material.
-
Lane 2 (Co-spot): Spot the starting material and the reaction mixture at the same point.
-
Lane 3 (Reaction Mixture): An aliquot taken directly from the reaction.
-
-
Develop the Plate: Place the spotted TLC plate in the developing chamber containing the eluent. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate.
-
Visualize: Once the solvent front is near the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots. Azo dyes are often colored and visible to the naked eye. Other spots may be visualized under a UV lamp.
-
Interpret: The reaction is complete when the spot corresponding to the limiting reactant is no longer visible in the reaction mixture lane.[13]
Protocol 2: UV-Vis Spectrophotometry
Objective: To monitor the formation of the colored azo dye product by measuring the increase in absorbance.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Appropriate solvent for dilution
Procedure:
-
Determine λmax: Scan a dilute solution of the purified azo dye product across the UV-Vis spectrum (e.g., 300-700 nm) to find the wavelength of maximum absorbance (λmax).[5]
-
Prepare a Blank: Use the reaction solvent or the solvent used for dilution as a blank to zero the spectrophotometer.
-
Take Aliquots: At various time intervals (t=0, 5 min, 15 min, etc.), take a precise volume of the reaction mixture.
-
Quench and Dilute: Immediately quench the reaction in the aliquot (e.g., by neutralization or cooling) and dilute it to a concentration that falls within the linear range of the spectrophotometer.
-
Measure Absorbance: Measure the absorbance of each diluted aliquot at the predetermined λmax.
-
Analyze: Plot absorbance versus time. The absorbance should increase and then plateau as the reaction reaches completion.
Visual Workflows
Caption: General workflow for monitoring a diazide coupling reaction.
Caption: Troubleshooting workflow for incomplete coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. BJOC - The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors [beilstein-journals.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. cora.ucc.ie [cora.ucc.ie]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
Impact of pH and temperature on 1,5-Diazidopentane stability
Technical Support Center: 1,5-Diazidopentane Stability
This technical support center provides guidance on the stability of this compound under various experimental conditions. The information is compiled from general knowledge of organic azide chemistry and data on related compounds due to the limited availability of specific stability data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound, like other small organic azides, is primarily influenced by temperature, exposure to acid or base, and presence of certain metals. Organic azides are energetic compounds and can decompose, sometimes explosively, when subjected to heat, shock, or incompatible chemical environments.[1][2] Low molecular weight azides are considered especially hazardous.[2]
Q2: How does temperature affect the stability of this compound?
Q3: What is the effect of pH on the stability of this compound?
A3: Strong acids and some bases can promote the decomposition of organic azides. In the presence of strong acids, there is a risk of forming hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive. While the azide functional group is generally stable under neutral and mildly basic conditions, strong bases may also lead to degradation, although this is less common than acid-catalyzed decomposition. For experimental work, it is recommended to maintain a neutral pH and use buffered solutions where possible to avoid pH excursions.
Q4: Are there any materials or chemicals that are incompatible with this compound?
A4: Yes. In addition to strong acids, this compound should be considered incompatible with strong oxidizing agents, strong reducing agents, and certain metals (such as copper, silver, lead, and mercury) which can form highly explosive heavy metal azides. Contact with these materials should be strictly avoided.
Q5: How should I handle and store this compound to ensure stability and safety?
A5: this compound should be handled in a well-ventilated area, such as a chemical fume hood.[5][6][7] Personal protective equipment, including safety goggles, lab coat, and chemical-resistant gloves, should be worn at all times.[5][6][8] Store the compound in a cool, dark, and well-ventilated place, away from heat sources and incompatible materials.[6][7] Containers should be tightly sealed to prevent evaporation and exposure to moisture.[6]
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Gas evolution from the sample at room temperature. | Spontaneous decomposition. | Immediately cease the experiment, cool the reaction mixture if safe to do so, and consult your institution's safety protocols for energetic compounds. |
| Unexpected color change (e.g., yellowing). | Formation of decomposition byproducts. | Stop the experiment. Attempt to characterize the mixture using a remote or shielded analytical technique if possible and safe. Dispose of the material according to hazardous waste procedures. |
| Lower than expected yield in a reaction involving this compound. | Decomposition of the starting material due to temperature, pH, or catalysis. | Review the reaction conditions. Consider lowering the reaction temperature, ensuring the pH is neutral, and verifying that no incompatible metals are present in the reaction setup (e.g., from catalysts or stir bars). |
| Inconsistent reaction outcomes. | Variable stability of this compound stock. | Store the compound under inert gas in a refrigerator. Use fresh or recently purified material for reactions. Consider re-characterizing the starting material to confirm its purity. |
Experimental Protocols
General Protocol for Assessing Thermal Stability of an Organic Azide using Differential Scanning Calorimetry (DSC)
Disclaimer: This is a general procedure and must be adapted and performed by trained personnel with appropriate safety precautions for handling energetic materials.
-
Sample Preparation: Carefully weigh approximately 1-5 mg of the organic azide into a high-pressure DSC pan.
-
Instrument Setup: Place the sealed pan into the DSC instrument. An empty, sealed high-pressure pan should be used as a reference.
-
Thermal Program: Equilibrate the sample at a low temperature (e.g., 25°C).
-
Heating Ramp: Heat the sample at a controlled rate (e.g., 5-10°C/min) to a final temperature well above the expected decomposition.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of decomposition (Tonset) and the enthalpy of decomposition (ΔHd).[9]
Visualizations
Caption: A generalized experimental workflow for the safe handling and use of this compound.
Caption: A logical diagram for troubleshooting unexpected reactivity with this compound.
References
- 1. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic azide - Wikipedia [en.wikipedia.org]
- 3. Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemos.de [chemos.de]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1,5-Diazidopentane and Other Diazidoalkane Crosslinkers for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is paramount for elucidating protein-protein interactions, stabilizing protein complexes, and developing novel therapeutics. This guide provides an objective comparison of 1,5-diazidopentane with other diazidoalkane crosslinkers, supported by a review of common experimental methodologies.
Diazidoalkanes are homobifunctional crosslinking reagents that possess two terminal azide (–N₃) groups separated by an aliphatic spacer of varying length. These reagents offer versatility in covalently linking biomolecules through two primary chemical strategies: photo-activated crosslinking and copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry). The length of the alkyl chain spacer is a critical parameter, influencing the crosslinking distance, efficiency, and the properties of the resulting conjugate.
Performance Comparison of Diazidoalkane Crosslinkers
While direct, quantitative head-to-head comparisons of a homologous series of diazidoalkanes in a single study are not extensively documented in publicly available literature, the performance of these crosslinkers can be inferred from their chemical properties and applications in various studies. The choice of a specific diazidoalkane often depends on the desired crosslinking distance and the specific application.
Table 1: Properties of Common Diazidoalkane Crosslinkers
| Crosslinker | Chemical Formula | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Key Features & Applications |
| 1,3-Diazidopropane | C₃H₆N₆ | 126.12 | ~4.7 | Short spacer for probing close-proximity interactions. |
| 1,4-Diazidobutane | C₄H₈N₆ | 140.15 | ~6.0 | Commonly used for studying protein-protein interactions. |
| This compound | C₅H₁₀N₆ | 154.17 | ~7.3 | Versatile spacer length for a range of interaction distances. |
| 1,6-Diazidohexane | C₆H₁₂N₆ | 168.20 | ~8.6 | Longer spacer for capturing more distant interactions. |
Note: Spacer arm lengths are estimations based on standard bond lengths and conformations and can vary.
The reactivity of the azide groups is largely independent of the alkyl chain length in the absence of steric hindrance. However, the spacer length plays a crucial role in the efficiency of capturing interactions. A shorter spacer will only capture proteins in very close proximity, while a longer spacer can capture components of a larger complex that are further apart. The flexibility of the alkyl chain also allows for some conformational freedom during the crosslinking process.
Experimental Methodologies
The utility of diazidoalkane crosslinkers is demonstrated through their application in various experimental workflows. The two primary methods are detailed below.
Photo-Activated Crosslinking
Upon exposure to ultraviolet (UV) light, typically around 254 nm, the azide groups of diazidoalkanes are converted into highly reactive nitrene intermediates. These nitrenes can then non-selectively insert into C-H, N-H, and O-H bonds of nearby molecules, forming stable covalent crosslinks.
Experimental Protocol: Photo-Crosslinking of a Protein Complex
-
Sample Preparation: Prepare the purified protein complex at a concentration of 1-10 µM in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). The buffer should not contain primary amines (e.g., Tris) which can quench the reaction.
-
Crosslinker Addition: Add the diazidoalkane crosslinker (e.g., this compound) to the protein sample from a stock solution (e.g., in DMSO) to a final concentration of 0.1-1 mM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture on ice for 15-30 minutes to allow for diffusion of the crosslinker.
-
UV Irradiation: Place the sample in a quartz cuvette or on a petri dish on ice and irradiate with a UV lamp at 254 nm. The irradiation time (typically 5-30 minutes) and the distance from the lamp should be optimized to maximize crosslinking and minimize protein damage.
-
Quenching: Quench any unreacted nitrenes by adding a scavenger such as dithiothreitol (DTT) to a final concentration of 50 mM.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, where crosslinked species will appear as higher molecular weight bands. For identification of crosslinked sites, the sample can be subjected to proteolytic digestion followed by mass spectrometry analysis.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This method requires one of the target molecules to be functionalized with an alkyne group. The diazidoalkane then acts as a bridge, reacting with the alkyne-modified molecule and another molecule (which can be another alkyne-modified molecule or a molecule with a suitable functional group for the other azide to react with via photo-activation). The CuAAC reaction is highly specific and efficient, forming a stable triazole linkage.
Experimental Protocol: Crosslinking via Click Chemistry
-
Modification of Biomolecule: Introduce an alkyne functionality onto one of the interacting partners using an appropriate alkyne-containing labeling reagent.
-
Reaction Setup: In a suitable buffer (e.g., phosphate buffer, pH 7.0), combine the alkyne-modified biomolecule and the other interacting partner with the diazidoalkane crosslinker (e.g., this compound) at a molar ratio of approximately 1:1:10.
-
Catalyst Preparation: Prepare a fresh solution of a copper(I) catalyst. This is typically done by mixing a copper(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate). A copper ligand such as TBTA can be included to stabilize the Cu(I) oxidation state.
-
Click Reaction: Add the copper catalyst to the reaction mixture. The final concentrations are typically 100-500 µM CuSO₄ and 1-5 mM sodium ascorbate.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as fluorescence (if one of the components is fluorescently labeled) or mass spectrometry.
-
Purification and Analysis: Purify the crosslinked conjugate from excess reagents using size-exclusion chromatography or affinity chromatography. The final product can be analyzed by SDS-PAGE and mass spectrometry.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the key steps in photo-activated crosslinking and mass spectrometry analysis.
Caption: Workflow for photo-activated crosslinking and mass spectrometry analysis.
Caption: Workflow for crosslinking via Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry).
Conclusion
This compound is a versatile and widely applicable crosslinker. Its performance relative to other diazidoalkanes is primarily dictated by its spacer length, making it suitable for a broad range of applications. The choice between photo-activation and click chemistry will depend on the specific experimental goals, with photo-activation offering broader reactivity and click chemistry providing higher specificity. For researchers embarking on crosslinking studies, careful optimization of reaction conditions is crucial to achieve meaningful and reproducible results.
A Comparative Guide: 1,5-Diazidopentane vs. PEG-Based Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, influencing everything from reaction efficiency to the therapeutic efficacy and pharmacokinetic profile of the final product. This guide provides an objective comparison between the short, hydrophobic 1,5-diazidopentane linker and the widely used hydrophilic polyethylene glycol (PEG)-based linkers.
This comparison focuses on their respective roles in bioconjugation, particularly through "click chemistry," and provides available experimental data to inform rational linker selection for applications such as antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).
At a Glance: Key Differences
| Feature | This compound | PEG-Based Linkers |
| Composition | Short C5 alkyl chain with terminal azide groups | Repeating ethylene glycol units with terminal azide groups |
| Hydrophilicity | Hydrophobic | Hydrophilic |
| Flexibility | Relatively rigid | Highly flexible |
| Biocompatibility | Generally considered biocompatible for short-term applications | Excellent, with low immunogenicity |
| Impact on Solubility | May decrease the solubility of the conjugate | Significantly increases the solubility of hydrophobic payloads |
| Pharmacokinetics | May lead to faster clearance due to hydrophobicity | Prolongs circulation half-life and reduces clearance |
Physicochemical Properties and Their Implications
This compound is a short, five-carbon aliphatic chain functionalized with azide groups at both ends. Its small size and hydrophobic nature distinguish it from the long, hydrophilic chains of PEG linkers. While its compact structure can be advantageous in applications requiring a rigid and defined distance between two molecules, its hydrophobicity may pose challenges. In the context of bioconjugates with hydrophobic payloads, the addition of a hydrophobic linker like this compound can exacerbate aggregation issues.
PEG-based linkers , in contrast, are composed of repeating ethylene glycol units, rendering them highly hydrophilic and flexible. This hydrophilicity is a major advantage, as it can significantly improve the aqueous solubility of hydrophobic drugs and reduce the propensity for aggregation, a common challenge in the development of ADCs with high drug-to-antibody ratios (DARs).[1] The flexible nature of the PEG chain also creates a hydration shell around the conjugate, which can shield it from enzymatic degradation and recognition by the immune system.[2]
Performance in Bioconjugation: A Comparative Overview
Both this compound and azide-functionalized PEG linkers are primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is favored for its high efficiency, specificity, and mild reaction conditions.
While direct head-to-head comparative studies are limited, the performance of these linkers can be inferred from their distinct physicochemical properties and data from broader linker comparison studies.
Quantitative Data Summary
The following tables summarize available data on the impact of linker type on key performance parameters of bioconjugates.
Table 1: Impact of Linker Hydrophilicity on ADC Performance
| Linker Type | Key Finding | Implication |
| Hydrophobic (Alkyl-like) | Can increase passive diffusion across cell membranes. | Potentially improved cellular uptake for intracellular targets. |
| Hydrophilic (PEG-based) | Improves aqueous solubility and reduces aggregation.[3][4] | Enables higher DARs and improves the formulation of hydrophobic drugs. |
| Hydrophilic (PEG-based) | Prolongs plasma half-life and reduces clearance.[] | Enhanced in vivo efficacy due to increased exposure. |
Table 2: Influence of Linker Length on ADC Efficacy
| Linker Length | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy |
| Short (Non-PEG) | Generally more potent | May have reduced efficacy due to rapid clearance.[6] |
| Long (PEG) | Can sometimes show reduced potency | Often demonstrates superior efficacy due to improved pharmacokinetics.[6][7] |
Note: The data presented is a synthesis from multiple sources and direct comparisons should be made with caution as experimental conditions can vary.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below are generalized protocols for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions using both this compound and a generic azide-PEG linker.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
Materials:
-
Alkyne-functionalized biomolecule (e.g., protein, peptide)
-
Azide linker (this compound or Azide-PEG-X)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA, TBTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Degassing equipment
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-functionalized biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the azide linker (this compound or Azide-PEG-X) in a compatible solvent (e.g., DMSO, water).
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and the copper-chelating ligand in water.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-functionalized biomolecule and the azide linker. A slight molar excess of the azide linker (1.2-2 equivalents) is often used.
-
Add the copper-chelating ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
-
Initiation and Incubation:
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography to remove excess reagents and byproducts.
-
-
Characterization:
-
Characterize the purified bioconjugate using techniques like SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and determine purity.
-
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams illustrate a key experimental workflow and the logical relationship between linker choice and bioconjugate properties.
Caption: A generalized experimental workflow for bioconjugation via CuAAC.
Caption: Logical relationship between desired properties and linker selection.
Conclusion: Selecting the Optimal Linker
The choice between this compound and a PEG-based linker is a critical decision that should be guided by the specific requirements of the application.
This compound may be a suitable choice when:
-
A short, rigid spacer is required.
-
The hydrophobicity of the linker is not a concern or is even desired to enhance membrane permeability.
-
The overall solubility of the final bioconjugate is not compromised.
PEG-based linkers are generally the preferred option when:
-
The payload is hydrophobic, and there is a risk of aggregation.[3][4]
-
A longer circulation half-life and improved pharmacokinetic profile are desired.[]
-
Reduced immunogenicity is a priority.[2]
-
Flexibility in the linker is needed to overcome steric hindrance.
Ultimately, the optimal linker must be determined empirically. The information and protocols provided in this guide serve as a starting point for the rational design and synthesis of effective bioconjugates for a wide range of research and therapeutic applications.
References
Beyond the Backbone: A Comparative Guide to Alternatives for 1,5-Diazidopentane in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision that dictates the efficiency, stability, and ultimate success of a bioconjugate. While short-chain alkyl diazides like 1,5-diazidopentane have served as fundamental building blocks, the demand for enhanced performance and tailored functionality has driven the development of a diverse array of alternatives. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed methodologies, to empower informed decisions in the design of next-generation bioconjugates.
The ideal linker for bioconjugation must strike a delicate balance: it needs to be reactive enough to ensure high conjugation efficiency yet stable enough to prevent premature cleavage and off-target effects. Furthermore, its physicochemical properties can significantly impact the solubility, pharmacokinetics, and immunogenicity of the final conjugate. This guide explores alternatives to this compound, focusing on key performance characteristics and providing the necessary experimental context for their evaluation.
Performance Comparison of Bioconjugation Linkers
The selection of a suitable alternative to this compound hinges on the specific requirements of the application, including the desired reaction chemistry, the nature of the biomolecule and payload, and the biological environment in which the conjugate will be used. The following tables provide a comparative overview of commonly used alternatives.
Table 1: Comparison of Core Bioconjugation Chemistries Involving Azide Linkers
| Linker Type | Reaction Chemistry | Key Advantages | Key Disadvantages | Typical Applications |
| Aliphatic Diazides (e.g., this compound) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Simple structure, cost-effective. | Potential for cytotoxicity due to copper catalyst, often requires organic co-solvents. | General bioconjugation, surface modification. |
| PEGylated Azides (e.g., Azido-PEGn-NHS ester) | CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Improved hydrophilicity, reduced non-specific binding, tunable linker length.[1][2] | Higher cost, potential for PEG immunogenicity.[3] | Antibody-drug conjugates (ADCs), protein labeling, drug delivery.[1] |
| Cyclooctyne-based Linkers (e.g., DBCO, BCN) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free reaction, suitable for live-cell imaging and in vivo applications, high reaction rates.[4][5][6] | Sterically demanding, can be more expensive. | Live-cell imaging, in vivo bioconjugation, construction of complex bioconjugates.[6] |
| Cleavable Linkers (e.g., Disulfide, Peptide) | Thiol-disulfide exchange, Enzymatic cleavage | Controlled payload release in specific biological environments.[7][8][9] | Potential for premature cleavage, more complex synthesis. | Antibody-drug conjugates (ADCs), prodrugs.[9] |
| Biodegradable Linkers (e.g., Polypeptide, Polysaccharide) | Various | Reduced immunogenicity, improved biocompatibility, biodegradable.[3][10] | Can be structurally heterogeneous, may have slower reaction kinetics. | Long-circulating bioconjugates, tissue engineering scaffolds. |
Table 2: Quantitative Comparison of Reaction Kinetics for Azide-Alkyne Click Chemistry
| Reaction Type | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |
| CuAAC | Terminal Alkyne + Azide | 10 - 100[6] | Requires copper catalyst and a reducing agent. |
| SPAAC | DBCO + Azide | ~1[4][6] | Copper-free, very fast reaction kinetics. |
| SPAAC | BCN + Azide | 0.01 - 0.1[4][11] | Copper-free, smaller and less lipophilic than DBCO.[11] |
Experimental Workflows and Methodologies
Reproducibility is the cornerstone of scientific advancement. The following sections provide detailed protocols for key bioconjugation reactions and a visualization of a typical experimental workflow.
Experimental Workflow for Bioconjugate Characterization
Caption: A generalized workflow for the synthesis, purification, and characterization of a bioconjugate.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating an azide-containing molecule to an alkyne-functionalized biomolecule.
Materials:
-
Alkyne-functionalized biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Azide-containing payload (2-5 fold molar excess over the biomolecule)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Reducing agent stock solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)
-
Copper-chelating ligand stock solution (e.g., 50 mM THPTA in water)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and the azide-containing payload in the reaction buffer.
-
In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution.
-
Add the freshly prepared sodium ascorbate solution to the biomolecule-azide mixture.
-
Immediately add the premixed CuSO₄/THPTA solution to initiate the reaction. The final concentrations should be in the range of 50-250 µM for copper.[12]
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents and catalyst.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of an azide-modified biomolecule with a cyclooctyne-functionalized payload (e.g., DBCO or BCN).
Materials:
-
Azide-functionalized biomolecule in a biocompatible buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne-functionalized payload (e.g., DBCO-dye, 1.5-5 fold molar excess) dissolved in a compatible solvent (e.g., DMSO)
Procedure:
-
To the solution of the azide-functionalized biomolecule, add the solution of the cyclooctyne-functionalized payload.
-
Incubate the reaction mixture at room temperature or 37°C for 2-12 hours.[13] The reaction time will depend on the specific cyclooctyne and the concentrations of the reactants.
-
The reaction can be monitored by techniques such as LC-MS or SDS-PAGE.
-
Purify the bioconjugate using a suitable chromatography method to remove the unreacted payload.
Signaling Pathways and Applications
The utility of these bioconjugation strategies is often demonstrated in their application to modulate or track biological pathways. A prime example is the development of Antibody-Drug Conjugates (ADCs), which are designed to selectively deliver a cytotoxic payload to cancer cells.
Caption: Generalized signaling pathway of ADC internalization and payload-induced apoptosis.
This diagram illustrates the targeted delivery of a therapeutic agent, a process critically dependent on the stability and cleavage characteristics of the linker connecting the antibody to the drug. The choice of a cleavable versus a non-cleavable linker, for instance, will dictate the mechanism of payload release and the ultimate efficacy of the ADC.[8][14]
Conclusion
The field of bioconjugation has moved significantly beyond simple alkyl diazides. The modern toolkit for researchers includes a wide array of linkers with diverse functionalities, from water-soluble PEG spacers that enhance pharmacokinetic properties to sophisticated cleavable linkers that enable targeted drug release. The choice of an alternative to this compound should be a strategic one, guided by the specific demands of the application. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can select the optimal linker to construct highly effective and well-characterized bioconjugates for a new generation of therapeutics and research tools.
References
- 1. purepeg.com [purepeg.com]
- 2. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of cleavable linkers for polymer-drug conjugates - American Chemical Society [acs.digitellinc.com]
- 10. Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. purepeg.com [purepeg.com]
Characterizing a Novel Protein Crosslinker: A Comparative Guide Framework
For Researchers, Scientists, and Drug Development Professionals
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug development. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture both stable and transient PPIs, providing valuable structural insights. While a variety of crosslinking reagents are commercially available, the development and characterization of novel crosslinkers with unique properties can offer significant advantages.
This guide provides a comprehensive framework for the characterization and comparative analysis of a novel protein crosslinking reagent, using the hypothetical example of 1,5-diazidopentane. Due to a lack of published data on this compound for protein crosslinking, this document serves as a template, outlining the necessary experiments, data presentation, and comparative analyses required to validate a new crosslinking agent for the scientific community.
Comparative Performance Analysis
A thorough characterization of a new crosslinking reagent requires a quantitative comparison against established alternatives across a range of performance metrics. The following tables provide a template for presenting such comparative data. For a comprehensive evaluation, a new reagent like this compound should be tested against well-characterized crosslinkers such as Disuccinimidyl suberate (DSS), a common amine-reactive, non-cleavable crosslinker, and Disuccinimidyl sulfoxide (DSSO), an MS-cleavable crosslinker.
Table 1: Crosslinking Efficiency and Identification Rate
| Feature | This compound (Hypothetical Data) | Disuccinimidyl suberate (DSS) | Disuccinimidyl sulfoxide (DSSO) |
| Reactive Toward | Primary amines (presumed) | Primary amines (Lys, N-terminus) | Primary amines (Lys, N-terminus) |
| Spacer Arm Length (Å) | ~7.3 Å (estimated) | 11.4 Å | 10.1 Å |
| Cleavable? | No | No | MS-cleavable (CID) |
| Number of Unique Crosslinked Peptides Identified | [Insert Experimental Value] | [Insert Experimental Value] | [Insert Experimental Value] |
| Number of Unique Protein-Protein Interactions Identified | [Insert Experimental Value] | [Insert Experimental Value] | [Insert Experimental Value] |
| False Discovery Rate (FDR) (%) | [Insert Experimental Value] | [Insert Experimental Value] | [Insert Experimental Value] |
Table 2: Mass Spectrometry Data Quality
| Metric | This compound (Hypothetical Data) | Disuccinimidyl suberate (DSS) | Disuccinimidyl sulfoxide (DSSO) |
| Average Mass Accuracy (ppm) | [Insert Experimental Value] | [Insert Experimental Value] | [Insert Experimental Value] |
| Average Number of Fragment Ions per Crosslinked Peptide | [Insert Experimental Value] | [Insert Experimental Value] | [Insert Experimental Value] |
| Percentage of Crosslinked Spectra with High Confidence Scores | [Insert Experimental Value] | [Insert Experimental Value] | [Insert Experimental Value] |
Experimental Protocols
Detailed and reproducible protocols are crucial for the validation of a new crosslinking reagent. The following sections provide a general methodology that can be adapted for this compound.
Protein Crosslinking Protocol
This protocol describes a general workflow for the in-vitro crosslinking of a protein complex.
-
Sample Preparation : Prepare the purified protein complex at a concentration of 1-2 mg/mL in an amine-free buffer, such as HEPES or PBS, at a pH of 7.5-8.0.
-
Crosslinker Preparation : Immediately before use, dissolve the this compound in an appropriate solvent (e.g., DMSO) to create a stock solution (e.g., 50 mM).
-
Crosslinking Reaction : Add the crosslinker stock solution to the protein sample to achieve a final concentration range of 0.5-2 mM. The optimal concentration should be determined empirically.
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching : Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl pH 8.0, to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.
-
Verification of Crosslinking : Analyze a small aliquot of the reaction mixture by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful crosslinking.
Sample Preparation for Mass Spectrometry
-
Denaturation, Reduction, and Alkylation : Denature the crosslinked protein sample in 8 M urea. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide.
-
Proteolytic Digestion : Dilute the sample to reduce the urea concentration to below 2 M and digest the proteins with a protease, such as trypsin, overnight at 37°C.
-
Desalting : Acidify the peptide mixture with trifluoroacetic acid (TFA) and desalt using a C18 solid-phase extraction cartridge.
-
Enrichment of Crosslinked Peptides (Optional but Recommended) : To increase the identification rate of crosslinked peptides, an enrichment step, such as size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography, can be performed.
Mass Spectrometry Analysis
-
LC-MS/MS Analysis : Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Data Acquisition : Employ a data-dependent acquisition (DDA) method, prioritizing higher charge state precursors (3+ and above) for fragmentation, as crosslinked peptides are typically more highly charged.
-
Data Analysis : Use specialized software (e.g., pLink, MeroX, XlinkX) to identify the crosslinked peptides from the raw mass spectrometry data. The software should be configured with the specific mass of the this compound crosslinker and the potential reactive amino acid residues.
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental workflows and the principles of the crosslinking reaction.
Caption: Experimental workflow for the characterization of proteins crosslinked with this compound.
Caption: Principle of protein crosslinking with a bifunctional reagent like this compound.
Conclusion
The characterization of novel crosslinking reagents is essential for advancing the field of structural proteomics. While specific data for this compound is not yet available in the public domain, this guide provides a robust framework for its evaluation. By following these guidelines for quantitative comparison, detailed protocol documentation, and clear data visualization, researchers can effectively characterize new crosslinkers and contribute valuable tools to the scientific community for the exploration of protein-protein interactions and cellular signaling pathways.
A Comparative Guide to the Mass Spectrometry Analysis of 1,5-Diazidopentane and PEGylated Diazide Linker Products in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation and drug development, the precise and efficient linking of molecules is paramount. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a robust method for forging stable triazole linkages. The choice of the bifunctional azide linker in this reaction is critical, influencing not only the physicochemical properties of the final conjugate but also the ease and accuracy of its characterization by mass spectrometry.
This guide provides an objective comparison of the mass spectrometry analysis of the products derived from two common bifunctional azide linkers: the simple alkyl-chain linker, 1,5-diazidopentane, and a representative polyethylene glycol (PEG)-containing linker, 1,8-diazido-3,6-dioxaoctane. The comparison is supported by experimental protocols and expected mass spectrometry data to aid researchers in selecting the appropriate linker and analytical strategy for their specific needs.
Alternatives in Bifunctional Azide Linkers
While this compound offers a straightforward, hydrophobic pentyl spacer, a variety of alternative bifunctional azides are available, each imparting distinct properties to the final conjugate. A popular class of alternatives incorporates polyethylene glycol (PEG) chains of varying lengths. These PEGylated linkers enhance the hydrophilicity of the resulting bioconjugate, which can improve solubility, reduce aggregation, and prolong circulation half-life in therapeutic applications.
This guide will focus on the comparison between this compound and a short-chain PEGylated analog, 1,8-diazido-3,6-dioxaoctane, to highlight the fundamental differences in their mass spectrometry analysis.
Experimental Protocols
A detailed experimental protocol for the synthesis of a bis-triazole product via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, followed by its analysis using liquid chromatography-mass spectrometry (LC-MS), is provided below. This protocol is generalized for the reaction of a bifunctional azide with a model alkyne, propargyl alcohol.
Synthesis of Bis-Triazole Product (General Protocol)
-
Reaction Setup: In a microcentrifuge tube, dissolve the bifunctional azide (this compound or 1,8-diazido-3,6-dioxaoctane) (1 equivalent) and propargyl alcohol (2.2 equivalents) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate tube, prepare a fresh solution of copper(II) sulfate (0.1 equivalents) and a copper(I)-stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 equivalents), in water.
-
Initiation of Click Reaction: Add the catalyst solution to the reaction mixture. Then, add a freshly prepared solution of sodium ascorbate (0.2 equivalents) in water to reduce Cu(II) to the active Cu(I) catalyst.
-
Reaction Conditions: Allow the reaction to proceed at room temperature for 1-4 hours with gentle agitation.
-
Reaction Quenching and Sample Preparation: Upon completion, the reaction can be quenched by the addition of EDTA to chelate the copper catalyst. The sample is then diluted with an appropriate solvent (e.g., water/acetonitrile) for LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to an electrospray ionization (ESI) mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Analyzer: A high-resolution mass analyzer such as a quadrupole time-of-flight (Q-TOF) or Orbitrap.
-
Data Acquisition: Data is acquired in full scan mode to detect the parent ions and in tandem MS (MS/MS) mode to obtain fragmentation patterns.
Data Presentation: A Comparative Analysis
The following tables summarize the expected quantitative data from the mass spectrometry analysis of the bis-triazole products of this compound and 1,8-diazido-3,6-dioxaoctane with propargyl alcohol.
Table 1: Theoretical Mass Spectrometry Data for Bis-Triazole Products
| Linker | Product Name | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) |
| This compound | 1,1'-(pentane-1,5-diyl)bis(4-(hydroxymethyl)-1H-1,2,3-triazole) | C₁₁H₁₈N₆O₂ | 266.1546 | 267.1624 | 289.1443 |
| 1,8-Diazido-3,6-dioxaoctane | 1,1'-(3,6-dioxaoctane-1,8-diyl)bis(4-(hydroxymethyl)-1H-1,2,3-triazole) | C₁₂H₂₀N₆O₄ | 312.1597 | 313.1675 | 335.1494 |
Table 2: Expected ESI-MS/MS Fragmentation Data for the [M+H]⁺ Ion
| Parent Ion (m/z) | Key Fragment Ions (m/z) | Neutral Loss | Interpretation |
| 267.1624 | 237.1518 | 30.0106 (CH₂O) | Loss of a hydroxymethyl group |
| 183.1250 | 84.0374 (C₅H₈N₂) | Cleavage of the pentyl chain | |
| 140.0879 | 127.0745 (C₅H₇N₃O) | Cleavage of the triazole and pentyl chain | |
| 313.1675 | 283.1569 | 30.0106 (CH₂O) | Loss of a hydroxymethyl group |
| 269.1413 | 44.0262 (C₂H₄O) | Cleavage of an ethylene glycol unit | |
| 225.1151 | 88.0524 (2 x C₂H₄O) | Cleavage of two ethylene glycol units | |
| 183.1250 | 130.0425 (C₄H₈N₂O₂) | Cleavage of the PEG chain |
Mandatory Visualization
A Head-to-Head Comparison: The Advantages of Diazide Crosslinkers Over Traditional NHS-Esters
In the landscape of bioconjugation and drug development, the choice of a crosslinker is paramount to the success of creating stable and functional protein conjugates. While N-hydroxysuccinimide (NHS) esters have long been the workhorse for amine-reactive crosslinking, a newer class of photo-activatable diazide (specifically, diazirine-based) crosslinkers offers distinct advantages in terms of reaction control, target scope, and versatility. This guide provides an objective comparison of diazide and NHS-ester crosslinkers, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific needs.
Executive Summary
Diazide crosslinkers, particularly those containing diazirine functional groups, provide a temporally controlled and broader-reaching alternative to traditional NHS-ester crosslinkers. The key advantage of diazides lies in their photo-inducible reactivity, which allows for precise initiation of the crosslinking reaction. This temporal control minimizes non-specific reactions and allows for conjugation in complex biological environments. Furthermore, upon photoactivation, diazides form highly reactive carbene intermediates that can react with a wider array of amino acid residues beyond the primary amines targeted by NHS-esters, including insertion into C-H bonds. This broader reactivity can be advantageous for capturing protein interactions in their native context.
Conversely, NHS-esters offer high reactivity towards primary amines, forming stable amide bonds under physiological pH conditions. However, their spontaneous reactivity in aqueous solutions leads to a critical competition with hydrolysis, which can significantly reduce crosslinking efficiency. The abundance of lysine residues on protein surfaces can also lead to non-specific labeling and the formation of heterogeneous conjugates.
At a Glance: Diazides vs. NHS-Ester Crosslinkers
| Feature | Diazide (Diazirine) Crosslinkers | NHS-Ester Crosslinkers |
| Reaction Mechanism | Photo-inducible carbene insertion | Nucleophilic acyl substitution |
| Target Residues | Broad range: any amino acid side chain or peptide backbone (C-H, N-H, O-H, S-H bonds)[1][2][3][4] | Primary amines (Lysine, N-terminus) |
| Specificity | Low to moderate (less specific insertion) | High for primary amines |
| Reaction Control | High (temporally controlled by UV light)[1] | Low (spontaneous reaction in solution) |
| Key Advantage | Precise initiation of crosslinking, broader target scope | High reactivity with primary amines, forms stable amide bonds |
| Key Limitation | Potential for side reactions of carbene intermediates, requires UV activation setup | Susceptible to hydrolysis, potential for non-specific labeling[5] |
| Linkage Stability | Stable C-C and C-N bonds | Very stable amide bond[5] |
| Biocompatibility | Generally high; long-wave UV (330-370 nm) minimizes damage to biomolecules[1][6] | High |
Reaction Mechanisms and Specificity
The fundamental difference between diazide and NHS-ester crosslinkers lies in their mode of action.
NHS-Ester Crosslinkers: These reagents react with primary amines (the ε-amino group of lysine residues and the N-terminal α-amino group) through nucleophilic acyl substitution. This reaction is highly dependent on pH, with optimal conditions typically between pH 7.2 and 8.5, where the amine groups are deprotonated and thus more nucleophilic. The resulting amide bond is highly stable. However, the high reactivity of the NHS-ester also makes it prone to hydrolysis in aqueous solutions, a competing reaction that reduces conjugation efficiency.[5]
Diazide (Diazirine) Crosslinkers: Diazirine-based crosslinkers are inert until activated by long-wave UV light (typically 330-370 nm). Upon irradiation, they release nitrogen gas to generate a highly reactive and short-lived carbene intermediate.[1][2] This carbene can then rapidly and indiscriminately insert into neighboring chemical bonds, including the C-H bonds of any amino acid side chain or the polypeptide backbone, as well as N-H, O-H, and S-H bonds.[2][7] This broad reactivity allows for the capture of interactions that might not be accessible with amine-specific reagents.
Visualizing the Reaction Pathways
NHS-Ester Reaction Mechanism
Caption: Reaction mechanism of an NHS-ester with a primary amine, showing the desired aminolysis pathway and the competing hydrolysis reaction.
Diazirine Photo-Activation and Crosslinking
Caption: Photo-activation of a diazirine crosslinker to form a reactive carbene intermediate, which then inserts into a target protein.
Quantitative Comparison of Performance
Direct quantitative comparisons of homobifunctional diazide and NHS-ester crosslinkers are limited in the literature. However, we can infer performance characteristics from available data on their respective chemistries.
| Parameter | Diazide (Diazirine) Crosslinkers | NHS-Ester Crosslinkers | Supporting Data/Observations |
| Crosslinking Efficiency | Potentially higher in complex systems due to broader reactivity. Less susceptible to quenching by water compared to some other photo-probes.[8] | Highly variable; significantly reduced by hydrolysis. The half-life of NHS-esters can be as low as 10 minutes at pH 8.6. | The efficiency of NHS-ester crosslinking is a race between aminolysis and hydrolysis. Diazirine efficiency depends on the proximity of the generated carbene to a reactive site. |
| Reaction Time | Photo-activation is rapid (seconds to minutes).[2] | Typically 30 minutes to 2 hours.[3] | Diazirine reaction time is controlled by the duration of UV exposure, while NHS-ester reactions proceed until quenched. |
| Stability of Crosslinker | Stable in the absence of UV light, even in aqueous solutions.[1][2] | Prone to hydrolysis in aqueous solutions, with stability decreasing as pH increases. | Diazirines offer greater stability during sample preparation and handling prior to the desired crosslinking event. |
| Side Reactions | Carbene can react with water or undergo rearrangement.[8][9] | Besides hydrolysis, can react with other nucleophiles like tyrosine, serine, and threonine, although less efficiently than with primary amines. | The primary side reaction for NHS-esters is hydrolysis, which inactivates the crosslinker. For diazides, side reactions can lead to non-productive consumption of the reactive intermediate. |
Experimental Protocols
General Protocol for NHS-Ester Crosslinking (In-Solution)
This protocol provides a general procedure for crosslinking proteins in solution using a homobifunctional NHS-ester crosslinker like Disuccinimidyl suberate (DSS).
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, HEPES, Borate buffer, pH 7.2-8.5).
-
Homobifunctional NHS-ester crosslinker (e.g., DSS).
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 7.5).
Procedure:
-
Prepare Protein Solution: Ensure the protein sample is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the NHS-ester crosslinker in anhydrous DMSO or DMF to a concentration of 10-25 mM.
-
Initiate Crosslinking: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. The final concentration of the organic solvent should ideally not exceed 10%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, size-exclusion chromatography, or mass spectrometry.
General Protocol for Two-Step Crosslinking with Heterobifunctional NHS-Ester-Diazirine
This protocol describes the use of a heterobifunctional crosslinker containing both an NHS-ester and a diazirine group (e.g., SDA - Succinimidyl diazirine).
Materials:
-
Purified "bait" protein and "prey" protein(s) in an amine-free buffer (e.g., PBS, pH 7.2-8.5).
-
NHS-ester-diazirine crosslinker.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
UV lamp (330-370 nm).
Procedure:
Step 1: Amine-Reactive Labeling (in the dark)
-
Prepare Bait Protein: Have the purified "bait" protein at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Prepare Crosslinker Stock: Immediately before use, dissolve the NHS-ester-diazirine in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the crosslinker to the bait protein solution.
-
Incubation: Incubate for 30-60 minutes at room temperature or 2 hours on ice, protected from light.
-
Quench and Purify: Add quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes. Remove excess, unreacted crosslinker via a desalting column or dialysis.
Step 2: Photo-activated Crosslinking
-
Form Protein Complex: Mix the diazirine-labeled "bait" protein with the "prey" protein(s) and allow them to interact.
-
UV Irradiation: Expose the protein complex solution to UV light (330-370 nm) for 5-15 minutes. The optimal distance and time will depend on the lamp's power.
-
Analysis: The covalently crosslinked protein complex is now ready for analysis.
Experimental Workflow Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. korambiotech.com [korambiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. Sub-residue Resolution Footprinting of Ligand-Protein Interactions by Carbene Chemistry and Ion Mobility-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Purity Analysis of 1,5-Diazidopentane
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for energetic compounds and chemical linkers like 1,5-diazidopentane is critical for ensuring consistent performance and safety in research and development. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of a proposed HPLC method for this compound, alongside alternative analytical techniques, to assist researchers in selecting the most appropriate method for their needs.
High-Performance Liquid Chromatography (HPLC) for this compound
Given that this compound lacks a strong UV chromophore, direct UV detection can be challenging. Therefore, a universal detection method such as Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD) is often more suitable. The following proposed method is based on common practices for analyzing small, polar, non-chromophoric molecules.
Experimental Protocol: Proposed HPLC-RID Method
-
Instrumentation: A standard HPLC system equipped with a Refractive Index Detector (RID).
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile starting point. For increased retention of this polar analyte, an Aqueous C18 (AQ) column could also be employed.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water is proposed. A typical starting ratio would be in the range of 60:40 to 80:20 (Acetonitrile:Water), adjusted to achieve optimal retention and separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C to ensure reproducible retention times.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1-2 mg/mL. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.
Potential Impurities
The purity of this compound is largely dependent on the synthetic route. A common synthesis involves the reaction of a 1,5-dihalopentane (e.g., 1,5-dibromopentane or 1,5-diiodopentane) with an azide salt like sodium azide. Potential impurities may include:
-
Starting Materials: Unreacted 1,5-dihalopentane.
-
Intermediates: 1-azido-5-halopentane.
-
Byproducts: Small amounts of elimination products or hydrolysis products if water is present.
-
Residual Solvents: Solvents used in the synthesis and purification, such as dimethylformamide (DMF) or acetone.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the proposed HPLC-RID method and compares it with alternative techniques for analyzing the purity of this compound.
| Parameter | HPLC-RID | Thin-Layer Chromatography (TLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Differential partitioning between a stationary and mobile phase, with refractive index detection. | Separation based on polarity on a solid stationary phase. | Separation based on volatility and boiling point, with mass-based detection. |
| Typical Stationary Phase | C18 silica gel | Silica gel or alumina | Various (e.g., DB-5, HP-5ms) |
| Typical Mobile Phase/Carrier Gas | Acetonitrile/Water | Hexane/Ethyl Acetate mixtures | Helium |
| Detection | Refractive Index (Universal) | Staining (e.g., triphenylphosphine/ninhydrin for azides) | Mass Spectrometry |
| Quantitative Ability | Excellent | Semi-quantitative at best | Excellent |
| Throughput | Moderate | High | Moderate |
| Advantages | Robust, quantitative, well-established. | Simple, rapid, low cost for screening. | High sensitivity and specificity for volatile impurities. |
| Limitations | Requires careful temperature control for RID, may not be suitable for trace analysis. | Limited resolution and quantification. | Potential for thermal decomposition of the azide compound. |
Alternative Analytical Techniques
Thin-Layer Chromatography (TLC)
TLC is a simple and rapid technique for qualitative analysis and reaction monitoring. For visualizing organic azides, a specific staining method can be employed.
Experimental Protocol: TLC with Staining
-
Spotting: Spot the dissolved this compound sample onto a silica gel TLC plate.
-
Development: Develop the plate in a chamber with an appropriate mobile phase, such as a mixture of hexane and ethyl acetate.
-
Visualization: After drying the plate, dip it into a solution of triphenylphosphine in a non-polar solvent. After a brief period, dip the plate into a ninhydrin solution and gently heat to develop colored spots, indicating the presence of the azide (which is reduced to an amine by triphenylphosphine and then reacts with ninhydrin).[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for identifying and quantifying volatile impurities. However, the thermal stability of this compound must be considered, as organic azides can be prone to decomposition at elevated temperatures in the GC injector and column. A lower injection temperature and a fast temperature ramp should be considered.
Workflow and Logic Diagrams
Caption: Workflow for the purity assessment of this compound by HPLC-RID.
Caption: Logical relationship for selecting an analytical method for this compound.
Conclusion
For robust, quantitative purity determination of this compound, the proposed HPLC-RID method is a strong candidate. It offers universality in detection, which is crucial for this non-chromophoric compound. While TLC provides a rapid and low-cost option for initial screening, and GC-MS can offer valuable information on volatile impurities, HPLC remains the gold standard for accurate purity assessment in a quality control environment. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for quantitative data, the nature of expected impurities, and the available instrumentation.
References
A Comparative Guide to CuAAC and SPAAC for Diazide Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the ability to selectively and efficiently modify molecules at multiple points is paramount. Diazide-functionalized molecules serve as versatile scaffolds for dual functionalization through "click chemistry," a set of powerful and reliable reactions. Among the most prominent click reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).
This guide provides an objective, data-driven comparison of CuAAC and SPAAC for reactions involving diazide substrates. We will delve into the core principles of each reaction, present comparative quantitative data, and provide detailed experimental protocols to assist in the selection and implementation of the optimal strategy for your research needs.
At a Glance: CuAAC vs. SPAAC
The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC utilizes a copper(I) catalyst to activate a terminal alkyne for a highly regioselective reaction with an azide, exclusively forming a 1,4-disubstituted triazole.[1] In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne, which readily reacts with an azide to release ring strain, typically yielding a mixture of regioisomers.[2] This distinction has significant implications for their respective applications, particularly in biological systems.
Quantitative Data Presentation
The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative parameters to facilitate a direct comparison, with special considerations for diazide reactions.
Table 1: General Reaction Parameters
| Feature | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity.[3] The use of chelating ligands can mitigate these effects. | High, making it ideal for in vivo and live-cell applications.[4] |
| Reaction Kinetics | Very fast (rate acceleration of 10⁷ to 10⁸ over uncatalyzed reaction).[1] | Generally slower than CuAAC, dependent on the cyclooctyne used.[5] |
| Reactant Stability | Terminal alkynes are generally stable and synthetically accessible. | Strained cyclooctynes can be less stable and more complex to synthesize. |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole.[6] | Not regioselective, yielding a mixture of regioisomers. |
| Side Reactions | Potential for oxidative homocoupling of alkynes and other copper-mediated side reactions.[7] | Can have side reactions with thiols.[4] |
Table 2: Performance in Diazide Reactions
| Feature | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Efficiency of Dual Modification | Generally high yields for both mono- and di-functionalization. Can be performed stepwise or in one pot.[8] | Efficient for dual modification, though may require longer reaction times or more reactive cyclooctynes compared to CuAAC. |
| Steric Hindrance | Less sensitive to steric hindrance around the azide group.[6] | Can be sensitive to steric hindrance, potentially affecting the rate of the second cycloaddition. The choice of cyclooctyne is critical. |
| Control over Mono- vs. Di-substitution | Can be controlled by stoichiometry of the alkyne. Sub-stoichiometric amounts of alkyne will favor mono-functionalization. | Stoichiometric control is also possible, but the relative rates of the first and second additions can be influenced by the linker and steric factors. |
| Linker Considerations | The nature of the linker between the two azide groups has a minimal effect on the reaction efficiency. | The length and flexibility of the linker can significantly impact the stability and reactivity of the second azide group, especially on surfaces or in constrained environments.[9][10] |
Experimental Protocols
The following are representative protocols for the dual functionalization of a generic diazidoalkane using CuAAC and SPAAC. These protocols may require optimization for specific substrates and applications.
Protocol 1: One-Pot Dual Functionalization of a Diazidoalkane via CuAAC
This protocol describes the reaction of a diazidoalkane with a terminal alkyne in a single step.
Materials:
-
Diazidoalkane (e.g., 1,6-diazidohexane)
-
Terminal alkyne (2.2 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)
-
Sodium ascorbate (0.2 equivalents)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (0.1 equivalents)
-
Solvent (e.g., a mixture of water and a suitable organic solvent like t-BuOH or DMSO)
Procedure:
-
In a reaction vessel, dissolve the diazidoalkane (1 equivalent) and the terminal alkyne (2.2 equivalents) in the chosen solvent system.
-
Add the TBTA solution, followed by the copper(II) sulfate solution.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction can be worked up by extraction or purified directly by column chromatography.
Protocol 2: Stepwise Dual Functionalization of a Diazidoalkane via SPAAC
This protocol describes a two-step approach for introducing two different functionalities.
Step 1: Mono-functionalization
Materials:
-
Diazidoalkane (e.g., 1,10-diazidodecane)
-
Strained cyclooctyne 1 (e.g., DBCO-functionalized molecule) (1.0 equivalent)
-
Solvent (e.g., DMSO, or a buffer compatible with the biomolecule if applicable)
Procedure:
-
Dissolve the diazidoalkane (1 equivalent) in the chosen solvent.
-
Add the strained cyclooctyne 1 (1.0 equivalent).
-
Stir the reaction at room temperature or 37°C. The reaction time can vary from 1 to 24 hours, depending on the reactivity of the cyclooctyne.
-
Monitor the formation of the mono-adduct by LC-MS.
-
Purify the mono-functionalized product by chromatography to separate it from the starting diazide and any di-adduct that may have formed.
Step 2: Di-functionalization
Materials:
-
Purified mono-functionalized azide-alkyne product
-
Strained cyclooctyne 2 (e.g., BCN-functionalized molecule) (1.2 equivalents)
-
Solvent (as in Step 1)
Procedure:
-
Dissolve the purified mono-functionalized product in the chosen solvent.
-
Add the strained cyclooctyne 2 (1.2 equivalents).
-
Stir the reaction under the same conditions as Step 1.
-
Monitor the formation of the final di-functionalized product by LC-MS.
-
Purify the final product by chromatography.
Mandatory Visualization
Caption: Key advantages and disadvantages of CuAAC and SPAAC.
Caption: Experimental workflow for diazide functionalization.
Caption: Application in studying signaling pathways.
Conclusion
Both CuAAC and SPAAC are highly effective methods for the dual functionalization of diazide-containing molecules. The choice between them represents a trade-off between reaction speed and biocompatibility. CuAAC is often the method of choice for in vitro applications where rapid and high-yielding conjugation is essential, and the potential for copper-induced toxicity can be managed. The use of modern, biocompatible ligands can significantly mitigate the cytotoxic effects of the copper catalyst.
SPAAC is the superior option for applications involving live cells or in vivo systems where the absence of a toxic metal catalyst is crucial. While generally slower than CuAAC, the development of increasingly reactive strained cyclooctynes continues to close the kinetic gap. For diazide reactions, careful consideration of steric hindrance and the potential for stepwise functionalization makes SPAAC a versatile tool for creating complex, multifunctional molecules for biological research and drug development.
References
- 1. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Essay - UT Student Theses [essay-acc.utsp.utwente.nl]
- 4. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. Dynamic kinetic resolution via dual-function catalysis of modified cinchona alkaloids: asymmetric synthesis of alpha-hydroxy carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Linker-Engineered Tyrosine-Azide Coatings for Stable Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cross-Linkers for Validating Protein-Protein Interactions: The Case for 1,5-Diazidopentane
For researchers, scientists, and drug development professionals navigating the complex landscape of protein-protein interaction (PPI) validation, the choice of a chemical cross-linker is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of 1,5-diazidopentane with other commonly used cross-linking agents, supported by experimental data and detailed protocols to aid in the selection of the optimal tool for your research needs.
Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for identifying and mapping PPIs directly within their native cellular environment. By covalently linking interacting proteins, transient and weak interactions can be captured and subsequently identified through mass spectrometry analysis. The choice of cross-linker, with its specific reactivity and spacer arm length, dictates the types of interactions that can be successfully captured.
This guide focuses on this compound, a homobifunctional cross-linker, and compares its performance with established alternatives such as the amine-reactive N-hydroxysuccinimide (NHS) ester, disuccinimidyl suberate (DSS).
The Contenders: A Look at Cross-Linker Chemistries
The efficacy of a cross-linking experiment hinges on the chemical reactivity of the functional groups on the cross-linker. Here, we compare two distinct chemistries:
-
This compound: This cross-linker possesses two terminal azide (-N3) groups. While azides can participate in "click chemistry" reactions with alkyne-modified molecules, for cross-linking native proteins, they are typically utilized as photo-reactive groups. Upon exposure to ultraviolet (UV) light, azides form highly reactive nitrene intermediates that can insert into C-H, N-H, and O-H bonds of nearby amino acid residues, resulting in non-specific covalent linkages. This non-specificity is advantageous for capturing interactions that may not involve readily accessible, specifically reactive amino acid side chains.
-
Disuccinimidyl suberate (DSS): A widely used homobifunctional NHS-ester cross-linker, DSS reacts specifically with primary amines, primarily found on the side chain of lysine residues and the N-terminus of proteins. This reaction forms stable amide bonds. While highly effective, the reliance on the presence of accessible lysine residues can be a limitation.
Performance Comparison: this compound vs. Alternatives
The selection of a cross-linker should be guided by the specific biological question and the nature of the protein complex under investigation. The following table summarizes key performance characteristics based on available data.
| Feature | This compound (Photo-activated) | Disuccinimidyl Suberate (DSS) |
| Reactive Groups | 2x Azide (-N3) | 2x N-hydroxysuccinimide ester |
| Target Residues | Non-specific (C-H, N-H, O-H bonds) | Primary amines (Lysine, N-terminus) |
| Reaction Initiation | UV light (e.g., 254-365 nm) | Spontaneous at physiological pH |
| Spacer Arm Length | ~7.7 Å | ~11.4 Å |
| Temporal Control | Yes, through controlled UV exposure | No, reaction starts upon addition |
| Advantages | - Captures interactions lacking specific reactive residues- Temporal control allows for studying dynamic interactions | - Well-established protocols- High reactivity with primary amines |
| Limitations | - Potential for lower cross-linking efficiency- UV irradiation can potentially damage proteins | - Dependent on the presence of accessible lysines- No temporal control |
Experimental Protocols
Detailed and optimized protocols are crucial for successful cross-linking experiments. Below are representative protocols for in-cell photo-cross-linking using a diazide-based cross-linker and a standard DSS-based protocol.
Protocol 1: In-Cell Photo-Cross-Linking with a Diazide-Based Cross-Linker (General Protocol)
This protocol provides a general framework for using a photo-reactive diazide cross-linker like this compound to capture protein-protein interactions within living cells.
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
This compound (or other diazide cross-linker) stock solution in a compatible solvent (e.g., DMSO)
-
UV lamp (365 nm)
-
Ice-cold cell lysis buffer (e.g., RIPA buffer) containing protease inhibitors
-
Cell scraper
Procedure:
-
Cell Culture: Grow cells to the desired confluency (~80-90%) in appropriate culture vessels.
-
Cross-linker Incubation:
-
Wash cells twice with pre-warmed PBS.
-
Add fresh culture medium containing the desired final concentration of the diazide cross-linker (typically in the low millimolar range, requires optimization).
-
Incubate cells for a specific period (e.g., 1-4 hours) to allow for cell penetration of the cross-linker.
-
-
Photo-activation:
-
Place the culture plate on ice.
-
Expose the cells to UV light (365 nm) for a predetermined duration (e.g., 5-15 minutes). The optimal exposure time needs to be empirically determined to maximize cross-linking while minimizing protein damage.
-
-
Cell Lysis:
-
Immediately after UV exposure, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Downstream Analysis: The clarified supernatant containing the cross-linked protein complexes is now ready for downstream applications, such as immunoprecipitation and mass spectrometry analysis.
Protocol 2: In Vitro Cross-Linking with Disuccinimidyl Suberate (DSS)
This protocol describes a standard procedure for cross-linking purified proteins or protein complexes in solution using DSS.
Materials:
-
Purified protein sample in an amine-free buffer (e.g., HEPES, PBS)
-
DSS stock solution (e.g., 25 mM in anhydrous DMSO, prepared fresh)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Reaction Setup:
-
Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in an appropriate reaction buffer at pH 7-9.
-
Add the freshly prepared DSS stock solution to the protein solution to achieve the desired final concentration (typically a 20- to 50-fold molar excess over the protein).
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Add the quenching solution to a final concentration of 20-50 mM Tris to stop the reaction by consuming any unreacted DSS. Incubate for 15 minutes at room temperature.
-
Analysis: The cross-linked sample can be directly analyzed by SDS-PAGE to visualize the formation of higher molecular weight species, followed by in-gel digestion and mass spectrometry to identify the cross-linked peptides.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps in a typical cross-linking mass spectrometry workflow.
Caption: A generalized workflow for validating protein-protein interactions using chemical cross-linking mass spectrometry.
Caption: A decision-making diagram for selecting a suitable cross-linker based on experimental requirements.
Conclusion
The validation of protein-protein interactions is a cornerstone of modern biological research. While traditional amine-reactive cross-linkers like DSS are powerful tools, the non-specific reactivity of photo-activated diazide cross-linkers such as this compound offers a valuable alternative, particularly for capturing interactions that do not involve accessible lysine residues or for studying dynamic interactions requiring temporal control. The choice of cross-linker should be carefully considered based on the specific protein system and the scientific question at hand. The protocols and comparative data presented in this guide aim to provide a solid foundation for making an informed decision and designing successful cross-linking mass spectrometry experiments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
